molecular formula C26H38ClN5O4S B11929146 (S,R,S)-AHPC-C3-NH2 hydrochloride

(S,R,S)-AHPC-C3-NH2 hydrochloride

Cat. No.: B11929146
M. Wt: 552.1 g/mol
InChI Key: IMXWLSOBEFASPA-XUXADIIKSA-N
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Description

(S,R,S)-AHPC-C3-NH2 hydrochloride is a useful research compound. Its molecular formula is C26H38ClN5O4S and its molecular weight is 552.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H38ClN5O4S

Molecular Weight

552.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H37N5O4S.ClH/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);1H/t19-,20+,23-;/m1./s1

InChI Key

IMXWLSOBEFASPA-XUXADIIKSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.Cl

Origin of Product

United States

Foundational & Exploratory

(S,R,S)-AHPC-C3-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C3-NH2 hydrochloride is a key chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule is a pre-synthesized conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a three-carbon (C3) linker with a terminal amine group, ready for conjugation to a target protein ligand.[1][2] The core function of this compound within a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

This technical guide provides an in-depth exploration of the mechanism of action of PROTACs constructed using this compound, focusing on the formation of the ternary complex, subsequent ubiquitination, and proteasomal degradation of the target protein. Detailed experimental protocols and quantitative data from a representative PROTAC, UNC6852, are presented to illustrate these principles.

Core Mechanism of Action: The PROTAC Cycle

The therapeutic action of a PROTAC synthesized from this compound is a cyclical process that leverages the cellular machinery for protein degradation. The PROTAC molecule itself acts as a facilitator, bringing a target protein and an E3 ubiquitin ligase into close proximity.

PROTAC_Cycle POI POI Ternary_Complex Ternary_Complex POI->Ternary_Complex Binding PolyUb_POI PolyUb_POI Ternary_Complex->PolyUb_POI Ubiquitination PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL VHL->Ternary_Complex Recruitment Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Ub Ub Ub->Ternary_Complex Proteasome->PROTAC Release & Recycle Proteasome->VHL Degraded_POI Degraded_POI Proteasome->Degraded_POI

The process can be broken down into the following key steps:

  • Binary Complex Formation: The PROTAC, through its two distinct ligand heads, can independently bind to both the target Protein of Interest (POI) and the VHL E3 ligase, forming binary complexes.

  • Ternary Complex Formation: The crucial step for efficacy is the formation of a stable ternary complex, where the PROTAC simultaneously bridges the POI and the VHL E3 ligase. The biophysical properties of this complex are a key determinant of the PROTAC's degradation efficiency.

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the POI. This results in the formation of a poly-ubiquitin chain on the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • Recycling of Components: Following the degradation of the POI, the PROTAC and the VHL E3 ligase are released and can participate in further rounds of degradation, highlighting the catalytic nature of PROTACs.

Case Study: UNC6852, an EED-Targeted PROTAC

To illustrate the practical application and mechanism of a PROTAC built using a (S,R,S)-AHPC-C3-NH2-like building block, we will examine UNC6852. This PROTAC targets Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4][5][6] The degradation of EED leads to the subsequent degradation of other PRC2 components, including EZH2 and SUZ12.[3][5]

Quantitative Data for UNC6852

The efficacy of UNC6852 has been quantified in various cell lines, with key metrics being the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Target ProteinCell LineDC50 (µM)Dmax (%)Reference
EEDB lymphoblast0.3194[7]
EZH2B lymphoblast0.6796[7]
SUZ12B lymphoblast0.5982[7]
PRC2 (overall)B lymphoblast0.79N/A[7]

Table 1: Degradation potency and efficacy of UNC6852 in B lymphoblast cell lines.

Experimental Protocols

The characterization of PROTACs like UNC6852 involves a suite of biochemical and cellular assays to elucidate their mechanism of action and quantify their efficacy.

Cellular Protein Degradation Assay via Western Blot

This is a fundamental technique to measure the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax calculation) detection->analysis end Results analysis->end

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24, 48 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[8]

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10][11]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[10]

Ternary Complex Formation Assay using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex in real-time.

NanoBRET_Principle cluster_0 No PROTAC cluster_1 With PROTAC POI_NanoLuc POI-NanoLuc VHL_HaloTag VHL-HaloTag label_no_bret No BRET POI_NanoLuc_2 POI-NanoLuc PROTAC PROTAC POI_NanoLuc_2->PROTAC VHL_HaloTag_2 VHL-HaloTag PROTAC->VHL_HaloTag_2 label_bret BRET Signal cluster_0 cluster_0 cluster_1 cluster_1

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (VHL) fused to HaloTag® (the BRET acceptor).[12][13]

  • Compound Treatment: Plate the transfected cells and treat with serial dilutions of the PROTAC. A proteasome inhibitor (e.g., MG132) can be added to prevent degradation of the target protein and isolate the ternary complex formation event.[14]

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 ligand (the acceptor fluorophore) and the Nano-Glo® Live Cell Substrate (the donor substrate).[14]

  • Signal Measurement: Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer equipped with appropriate filters.[14]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[14]

Ubiquitination Assay

Detecting the ubiquitination of the target protein confirms that the ternary complex is productive.

Methodology (via Immunoprecipitation and Western Blot):

  • Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), and a vehicle control. Lyse the cells under denaturing conditions to preserve post-translational modifications.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to pull it down from the lysate.

  • Western Blot: Elute the immunoprecipitated protein and analyze it by Western blot using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its mechanism of action, exemplified by the EED-degrader UNC6852, relies on the formation of a productive ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The experimental protocols detailed in this guide provide a framework for the robust characterization of such PROTACs, enabling researchers and drug developers to advance this promising therapeutic modality. A thorough understanding of the underlying principles and the application of these quantitative assays are crucial for the design and optimization of next-generation protein degraders.

References

The Pivotal Role of (S,R,S)-AHPC-C3-NH2 Hydrochloride in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the core of many successful PROTACs lies the judicious selection of an E3 ligase ligand and a suitable linker. This technical guide provides an in-depth exploration of the role and application of (S,R,S)-AHPC-C3-NH2 hydrochloride , a key building block in the construction of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.

Introduction to this compound

This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It comprises three key components:

  • The (S,R,S)-AHPC core: This corresponds to the (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide structure, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for its potent binding to VHL.

  • A C3 alkyl linker: A three-carbon aliphatic chain provides a spacer to connect the VHL ligand to a target protein ligand. The length and composition of the linker are critical determinants of the resulting PROTAC's efficacy.

  • A terminal primary amine (-NH2): This functional group serves as a reactive handle for the covalent attachment of a ligand (or "warhead") that specifically binds to the protein of interest (POI).

  • Hydrochloride salt: This salt form enhances the stability and handling of the compound.

This building block approach streamlines the synthesis of PROTACs by providing a ready-to-use component that incorporates the VHL-recruiting moiety and a linker for conjugation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The process, as facilitated by a PROTAC utilizing the (S,R,S)-AHPC-C3-NH2 moiety, can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC (S,R,S)-AHPC-C3-NH-POI Ligand (PROTAC) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Recycled_PROTAC->PROTAC Experimental_Workflow Synthesis PROTAC Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assay Biochemical Evaluation (Binding Affinity - SPR, ITC) Purification->Biochemical_Assay Cellular_Assay Cellular Evaluation (Degradation - Western Blot) Biochemical_Assay->Cellular_Assay Functional_Assay Functional Assays (Cell Viability, etc.) Cellular_Assay->Functional_Assay In_Vivo In Vivo Studies (Animal Models) Functional_Assay->In_Vivo

The Architect of Degradation: A Technical Guide to the VH032-Based VHL Ligand for E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective degradation of pathogenic proteins represents a paradigm shift in modern therapeutics. At the heart of this approach lies the recruitment of E3 ubiquitin ligases to proteins of interest, a feat accomplished by bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). Among the most pivotal tools in this field is the VH032 ligand, a high-affinity binder of the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth exploration of VH032, offering a comprehensive resource on its mechanism, quantitative binding data, and the experimental protocols necessary for its application in targeted protein degradation.

Introduction: VH032 as a Cornerstone of Targeted Protein Degradation

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a crucial role in the cellular response to hypoxia by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[2] The discovery of small molecules that mimic the HIF-1α binding to VHL has been instrumental in the development of PROTACs.

VH032 is a potent and selective VHL ligand that binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM, effectively disrupting the VHL:HIF-1α interaction.[3] Its structure, based on a hydroxyproline (B1673980) core, allows it to be readily incorporated into heterobifunctional PROTAC molecules.[4] These PROTACs consist of the VH032 ligand connected via a chemical linker to a "warhead" that binds to a specific protein of interest. This tripartite complex formation brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and degradation by the proteasome.[5][6]

Quantitative Binding Affinity of VH032 and Its Derivatives

The affinity of the VHL ligand is a critical determinant of PROTAC efficacy. A comprehensive understanding of the structure-activity relationship (SAR) is essential for the rational design of potent degraders. The following table summarizes the binding affinities of VH032 and several of its key derivatives for the VHL complex, as determined by various biophysical assays.

CompoundAssay TypeBinding Affinity (K_d_ or K_i_)Reference
VH032 ITC185 nM (K_d_)
VH298 FP80 nM (K_d_)[7]
TR-FRET18.9 nM (K_i_)[7]
FP110.4 nM (K_i_)[7]
BODIPY FL VH032 TR-FRET3.01 nM (K_d_)[7]
FP100.8 nM (K_d_)[7]
MZ1 (PROTAC) TR-FRET6.3 nM (K_i_)[7]
VH032 amine TR-FRET5.7 µM (K_i_)[7]
Me-VH032 amine TR-FRETNot Active[7]
BOC-VH032 TR-FRET24.3 nM (K_i_)[7]
VH032 phenol TR-FRET1.3 µM (K_i_)[7]
VH032-PEG4-amine TR-FRET121.7 nM (K_i_)[7]

Signaling and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a VH032-based PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->VHL_E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for E3 Ligase Ligand Validation

A systematic workflow is crucial for the validation of new VH032-based PROTACs. The following diagram outlines a comprehensive experimental approach.[8]

Experimental_Workflow cluster_workflow PROTAC Validation Workflow A 1. Design & Synthesis of VH032-based PROTACs B 2. In Vitro Binding Assays (TR-FRET, FP) A->B C 3. Cell Permeability & Target Engagement (NanoBRET) B->C D 4. Cytotoxicity Assessment (e.g., CellTiter-Glo) C->D E 5. Target Degradation Profiling (Western Blot, MS-Proteomics) C->E D->E F 6. Mechanistic Validation (Proteasome/Neddylation Inhibition, Ligand Competition) E->F

Caption: Workflow for validating VH032-based PROTACs.

Experimental Protocols

Synthesis of VH032 Amine

The following is a column chromatography-free, multi-gram scale synthesis protocol for VH032 amine hydrochloride, a key intermediate for PROTAC synthesis.[9][10]

Step 1: Synthesis of tert-Butyl (4-bromobenzyl)carbamate

  • To a solution of (4-bromophenyl)methanamine in a suitable solvent, add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction to isolate the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

  • In a reaction vessel, combine the crude tert-butyl (4-bromobenzyl)carbamate, 4-methylthiazole, and potassium acetate (B1210297) in DMAc.

  • Degas the mixture with nitrogen for 20 minutes.

  • Add Pd(OAc)₂ as a catalyst and degas for an additional 10 minutes.

  • Heat the reaction mixture to 130 °C and stir for 4 hours.

  • After cooling, concentrate the mixture and perform an extraction with ethyl acetate and water. The organic layer is then concentrated.

Step 3: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine

  • Dissolve the crude product from the previous step in a mixture of dioxane and ethyl acetate.

  • Add a 4 M solution of HCl in dioxane dropwise at room temperature.

  • Stir the mixture overnight.

  • Filter the resulting solid, wash with ethyl acetate, and dry under vacuum to yield the hydrochloride salt of the product.

Step 4: Synthesis of (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Couple the product from Step 3 with Boc-L-tert-leucyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.

  • Monitor the reaction by TLC and work up to isolate the protected VH032 amine.

Step 5: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (VH032 amine HCl)

  • Dissolve the protected VH032 amine in DCM.

  • Add a 4 M solution of HCl in dioxane dropwise at room temperature.

  • Add methanol (B129727) and stir the mixture overnight.

  • Concentrate the reaction mixture and add water.

  • Wash the aqueous solution with DCM to remove impurities.

  • Lyophilize the aqueous layer to obtain VH032 amine hydrochloride as a solid.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol is adapted from a method used to characterize the binding of VHL ligands.[7]

Materials:

  • GST-VCB protein complex

  • Terbium-labeled anti-GST antibody (Tb-anti-GST)

  • BODIPY FL VH032 fluorescent probe

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% BSA, 0.05% Tween-20

  • Test compounds (e.g., VH032 derivatives) dissolved in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare a master mix of GST-VCB and Tb-anti-GST in assay buffer.

  • Add 5 µL of the GST-VCB/Tb-anti-GST master mix to each well of the 384-well plate. The final concentration should be approximately 2 nM for each component.

  • Add 0.5 µL of test compound dilutions in DMSO to the appropriate wells. For the negative control, add 0.5 µL of DMSO.

  • Prepare a solution of BODIPY FL VH032 probe in assay buffer.

  • Add 5 µL of the BODIPY FL VH032 probe solution to each well. The final concentration should be approximately 4 nM.

  • Incubate the plate at room temperature for 90 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (BODIPY FL) and 620 nm (Terbium).

  • Calculate the TR-FRET ratio (520 nm emission / 620 nm emission) and plot the data against the logarithm of the compound concentration to determine the K_i_ value.

Fluorescence Polarization (FP) Binding Assay

This protocol provides a method for assessing the binding of VH032-based ligands to the VHL complex.[7]

Materials:

  • ELOB/ELOC/VHL Complex

  • BODIPY FL VH032 fluorescent probe

  • VHL Assay Buffer (FP): 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% BSA, 0.05% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare dilutions of the ELOB/ELOC/VHL complex in VHL Assay Buffer. Add 40 µL of the diluted complex to each well (final concentration ~30 ng/µL).

  • Add 5 µL of test inhibitor dilutions (10x final concentration) to the appropriate wells. For the negative control, add 5 µL of assay buffer with DMSO.

  • Prepare a 2.5 µM solution of BODIPY FL VH032 by diluting the stock 100-fold in VHL Assay Buffer.

  • Add 5 µL of the diluted BODIPY FL VH032 probe to each well.

  • Incubate the plate at room temperature for 30-45 minutes with slow shaking, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with an FP optic module (excitation: 485 nm; emission: 520 nm).

  • Plot the fluorescence polarization values against the logarithm of the compound concentration to determine the IC₅₀ value.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines a general procedure to assess the degradation of a target protein induced by a VH032-based PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • VH032-based PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC dissolved in culture medium. Include a vehicle control (DMSO) and a positive control (if available). For mechanistic studies, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation.

Conclusion

The VH032 ligand has proven to be an indispensable tool in the field of targeted protein degradation. Its high affinity and well-characterized binding to the VHL E3 ligase make it an ideal anchor for the design of potent and selective PROTACs. This guide has provided a comprehensive overview of the quantitative aspects of VH032 binding, detailed experimental protocols for its synthesis and characterization, and a clear visualization of the underlying biological and experimental workflows. As research in this area continues to accelerate, a thorough understanding of these core principles and methodologies will be paramount for the successful development of novel protein-degrading therapeutics.

References

(S,R,S)-AHPC-C3-NH2 Hydrochloride: A Technical Guide to Solubility and Application in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S,R,S)-AHPC-C3-NH2 hydrochloride, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and cell culture media is critical for the design and execution of reliable and reproducible cellular assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological pathway in which this molecule functions.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, storage, and application in experimental settings. The following table summarizes the known solubility of this compound in DMSO.

SolventMolecular WeightConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO552.13 g/mol 100181.12Ultrasonic treatment may be required to achieve complete dissolution. It is also recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][3]

Experimental Protocols

Accurate determination of a compound's solubility is crucial for interpreting experimental results. Below are detailed protocols for preparing stock solutions and determining the kinetic solubility of this compound in cell culture media.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the vial containing this compound to room temperature before opening to minimize moisture condensation.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare 1 mL of a 10 mM solution from a 5.52 mg vial of this compound (MW: 552.13 g/mol ), add 1 mL of DMSO.

  • Vortex the solution thoroughly to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until a clear solution is obtained.[1][2][3]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for cellular assays. This method helps to avoid precipitation of the compound in the aqueous environment.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer or pipette for mixing

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution of the 10 mM DMSO stock solution to prepare an intermediate dilution. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Gently mix the intermediate solution by vortexing or pipetting up and down.

  • Further dilute the intermediate solution to the final desired working concentration. For instance, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.

  • It is crucial to visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the experiment should be repeated with a lower final concentration.

Signaling Pathway and Mechanism of Action

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] It serves as a building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein PROTAC (S,R,S)-AHPC-C3-NH2 based PROTAC Target_Protein->PROTAC Binds to Target E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ubiquitin Ubiquitin Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitin Ubiquitin Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC mechanism involves the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

The experimental workflow for utilizing a PROTAC in a cell-based assay typically involves treating cells with the compound and then assessing the levels of the target protein.

Experimental_Workflow Cell-Based PROTAC Assay Workflow Cell_Culture 1. Seed Cells Compound_Treatment 2. Treat with (S,R,S)-AHPC-C3-NH2 based PROTAC Cell_Culture->Compound_Treatment Incubation 3. Incubate for a Defined Period Compound_Treatment->Incubation Cell_Lysis 4. Lyse Cells Incubation->Cell_Lysis Protein_Quantification 5. Quantify Protein Levels (e.g., Western Blot, ELISA) Cell_Lysis->Protein_Quantification Data_Analysis 6. Analyze Results Protein_Quantification->Data_Analysis

References

Unraveling the Dance of Three: A Technical Guide to Ternary Complex Formation with VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate process of ternary complex formation is paramount to harnessing the therapeutic potential of targeted protein degradation. This in-depth guide delves into the core principles of von Hippel-Lindau (VHL) E3 ligase-mediated ternary complex assembly, offering a comprehensive overview of the underlying mechanisms, critical quantitative data, and detailed experimental protocols.

The formation of a stable ternary complex, consisting of the VHL E3 ligase, a bifunctional degrader molecule (like a PROTAC), and a target protein, is the cornerstone of successful proteolysis-targeting chimera (PROTAC) technology.[1][2] This transient assembly acts as a molecular matchmaker, bringing the target protein into close proximity with the cellular machinery responsible for its degradation, the ubiquitin-proteasome system.[3][4] The efficiency of this process is not merely dependent on the binary interactions between the degrader and its respective protein partners but is profoundly influenced by the cooperativity and stability of the entire ternary complex.[5][6]

The VHL E3 Ligase Complex: A Key Player in Protein Homeostasis

The VHL protein is the substrate recognition component of the larger Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL).[7][8] This multi-subunit complex includes Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RING-box protein 1 (Rbx1).[8][9] In its natural role, the VHL complex is a crucial regulator of cellular responses to changes in oxygen levels by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent degradation under normoxic conditions.[4][7] PROTACs effectively hijack this endogenous system, redirecting the potent degradative capacity of the VHL E3 ligase towards neo-substrates of therapeutic interest.[3][10]

dot

VHL E3 Ligase Complex Assembly

Mechanism of Ternary Complex Formation and Target Degradation

The journey to target protein degradation begins with the PROTAC molecule, which possesses two distinct warheads connected by a flexible linker.[11] One warhead binds to the VHL E3 ligase, while the other engages the target protein.[2] The formation of the ternary complex is a dynamic equilibrium, and its stability is a critical determinant of the subsequent ubiquitination and degradation efficiency.[12] Once the ternary complex is formed, the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, catalyzes the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.[12] This polyubiquitination serves as a recognition signal for the 26S proteasome, which then proteolytically degrades the tagged protein.[13]

dot

Ternary_Complex_Formation_and_Degradation cluster_complex Ternary Complex VHL_E3 VHL E3 Ligase VHL_PROTAC_Target VHL : PROTAC : Target VHL_E3->VHL_PROTAC_Target Binds PROTAC PROTAC Target Target Protein Target->VHL_PROTAC_Target Binds Ubiquitination Poly-ubiquitination VHL_PROTAC_Target->Ubiquitination E2 Enzyme Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Proteolysis caption PROTAC-mediated Target Degradation Pathway

PROTAC-mediated Target Degradation Pathway

Quantitative Analysis of Ternary Complex Formation

The biophysical characterization of ternary complexes provides invaluable quantitative data to guide the rational design of potent and selective degraders.[14][15] Key parameters include binding affinities (Kd), dissociation constants (Koff), and cooperativity (α). Cooperativity is a particularly important concept, as it describes how the binding of one protein to the PROTAC influences the binding of the second protein.[5] Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex and often more efficient degradation.[16]

Table 1: Quantitative Binding Data for VHL-based PROTACs

PROTACTarget ProteinVHL LigandTarget LigandVHL Binding (Kd, nM)Target Binding (Kd, nM)Ternary Complex Cooperativity (α)Reference
MZ1BRD4(BD2)VH032JQ1~70~5022[17][18][19]
AT1BRD4VH032JQ1 derivative---[5]
CM11VHLVH298VH298--High[5]
NR-11cp38αVHL ligandPH-797804---[11]
ACBI3KRASVHL ligandBI-2865---[20]

Note: This table is a summary of representative data from the literature. Specific values can vary depending on the experimental conditions.

Experimental Protocols for Characterizing Ternary Complexes

A variety of biophysical techniques are employed to study the formation and properties of ternary complexes. Each method offers unique insights into the thermodynamics, kinetics, and structural details of these interactions.[1]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics of ternary complex formation and dissociation in real-time.[16][21] It allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.[16]

Experimental Workflow for SPR-based Ternary Complex Analysis:

  • Immobilization: The E3 ligase (e.g., VHL complex) is immobilized on the surface of an SPR sensor chip.[17]

  • Binary Interaction Analysis: The PROTAC is injected over the chip surface to measure its binary binding affinity to the immobilized E3 ligase.[17]

  • Ternary Complex Analysis: A pre-incubated mixture of the PROTAC and the target protein is injected over the chip surface to measure the formation and dissociation of the ternary complex.[21]

  • Data Analysis: The sensorgrams are analyzed to determine the kinetic parameters and the cooperativity factor (α).[21]

SPR_Workflow start Start immobilize Immobilize VHL Complex on SPR Chip start->immobilize binary Inject PROTAC (Binary Binding) immobilize->binary ternary Inject PROTAC + Target (Ternary Binding) binary->ternary analyze Analyze Sensorgrams (Kinetics & Cooperativity) ternary->analyze end End analyze->end caption SPR Experimental Workflow

References

The Discovery and Development of VHL E3 Ligase Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery for protein degradation, primarily known for its role in targeting the Hypoxia-Inducible Factor-1α (HIF-1α) for destruction under normal oxygen conditions. The hijacking of VHL by bifunctional molecules, known as Proteolysis-Targeting Chimeras (PROTACs), has revolutionized targeted protein degradation, emerging as a powerful therapeutic modality. This guide provides an in-depth overview of the discovery and evolution of small molecule VHL ligands, from their conceptual basis in the VHL-HIF-1α protein-protein interaction (PPI) to the development of highly potent ligands that form the cornerstone of modern VHL-based PROTACs. We will cover the structure-activity relationships (SAR) that have guided ligand optimization, present key quantitative data, detail essential experimental protocols for ligand characterization, and visualize the underlying biological and experimental processes.

The VHL-HIF-1α Axis: A Natural Blueprint for Ligand Design

The development of VHL ligands is rooted in understanding its natural biological function. Under normoxic (normal oxygen) conditions, the α-subunit of the transcription factor HIF-1α is hydroxylated at specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[1] This post-translational modification creates a recognition site for the β-domain of the VHL protein, which is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2VHL).[2][3] Upon binding, VHL mediates the poly-ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[1][3] In hypoxic (low oxygen) conditions, PHDs are inactive, HIF-1α is not hydroxylated, and it accumulates to activate genes involved in angiogenesis and cell survival.[1][4]

This specific, high-affinity interaction between hydroxylated HIF-1α and VHL provided the foundational blueprint for designing the first small-molecule ligands. The goal was to create a small molecule that could mimic the hydroxyproline (B1673980) motif of HIF-1α and occupy the same binding pocket on VHL.[5]

VHL_HIF1A_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) cluster_N HIF1a_p HIF-1α PHD PHD Enzymes (+ O₂) HIF1a_p->PHD hydroxylation HIF1a_OH Hydroxylated HIF-1α (Pro-OH) PHD->HIF1a_OH VHL_complex VHL E3 Ligase Complex (VHL, EloB/C, Cul2, Rbx1) HIF1a_OH->VHL_complex recognition Ub_HIF1a Poly-ubiquitinated HIF-1α VHL_complex->Ub_HIF1a ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_h HIF-1α HIF_dimer HIF-1α/β Dimer HIF1a_h->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE translocation Nucleus Nucleus Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Discovery and Evolution of Small Molecule VHL Ligands

The journey to create potent, cell-permeable VHL ligands began with peptide-based molecules and fragment screening, eventually leading to highly optimized small molecules through structure-guided design.

Initial Discovery: The first non-peptidic small-molecule VHL ligands were developed through rational design, starting from the minimal hydroxyproline recognition unit.[6] Structure-guided medicinal chemistry efforts systematically modified the initial hits to improve binding affinity from the micromolar to the nanomolar range.

Structure-Activity Relationship (SAR): X-ray crystallography and biophysical assays have been instrumental in elucidating the SAR for VHL ligands. Key interactions include:

  • Hydroxyproline Mimic: The core of the ligand, typically a (2S,4R)-4-hydroxyproline derivative, forms crucial hydrogen bonds with Ser111 and His110 in the VHL binding pocket.

  • Tert-butyl Group: Installation of a tert-butyl group on the acyl side chain proved highly beneficial, occupying a key hydrophobic pocket.

  • Right-Hand Side (RHS) Moiety: The amide portion of the ligand extends towards a solvent-exposed region. This site is critical as it serves as the primary attachment point for the linker in PROTAC design, allowing for chemical modifications without significantly disrupting VHL binding.

The evolution of these ligands has been a balance between optimizing binding affinity and maintaining drug-like properties suitable for cellular activity and incorporation into PROTACs.

Quantitative Data on VHL Ligand Development

The optimization of VHL ligands is quantified by their binding affinity to the VHL protein, typically measured by Isothermal Titration Calorimetry (ITC) or competitive Fluorescence Polarization (FP) assays. The resulting values, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), provide a clear metric for ligand potency.

Ligand IDKey Structural FeatureBinding Affinity (Kd/IC50)Assay MethodReference
Ligand 1 Initial Isoxazole Series5.4 µM (Kd)ITC[6]
VH032 Optimized Acyl Side Chain180 nM (Kd)ITC[7]
VH298 Optimized RHS Moiety80-90 nM (Kd)FP/ITC[7]
VHL-IN-1 Further Optimized Core37 nM (Kd)N/A[7]
VL285 Alternative Scaffold340 nM (IC50)N/A[7]
VHL Ligand 14 PROTAC-ready ligand196 nM (IC50)N/A[7]

Note: Assay methods and conditions can vary between studies, leading to slight differences in reported values.

Application in PROTACs: Hijacking the E3 Ligase

The true power of VHL ligands is realized when they are incorporated into PROTACs. A PROTAC is a heterobifunctional molecule comprising a VHL ligand, a flexible linker, and a ligand for a protein of interest (POI). By simultaneously binding to VHL and the POI, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[8][9] This proximity leads to the efficient ubiquitination and subsequent degradation of the POI.[10]

PROTAC_MOA PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary Recycle Recycled for another round VHL VHL E3 Ligase Complex VHL->Ternary POI Target Protein (POI) POI->Ternary Ternary->PROTAC dissociation Ternary->VHL Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation

Caption: Mechanism of action for a VHL-based PROTAC leading to target protein degradation.

Key Experimental Protocols

Accurate characterization of VHL ligands and the PROTACs derived from them is essential. Below are detailed methodologies for key assays.

Ligand Development and Validation Workflow

The process of developing and validating VHL ligands and subsequent PROTACs follows a structured workflow, from initial design to cellular characterization.

Ligand_Development_Workflow design 1. Ligand Design & Chemical Synthesis binding_assay 2. In Vitro Binding Assays (FP, ITC, SPR) design->binding_assay sar 3. SAR & Structural Studies (Co-crystallography) binding_assay->sar sar->design Iterate protac_synthesis 4. PROTAC Synthesis (Linker Attachment) sar->protac_synthesis Potent Ligand ternary_assay 5. Ternary Complex Assay protac_synthesis->ternary_assay degradation_assay 6. Cellular Degradation Assay (Western Blot, MS) ternary_assay->degradation_assay optimization Lead Optimization degradation_assay->optimization optimization->protac_synthesis Iterate

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][6]

The (S,R,S)-AHPC-C3-NH2 hydrochloride is a high-quality, ready-to-use E3 ligase ligand-linker conjugate.[1][7][8] It incorporates the potent (S,R,S)-AHPC ligand, which binds to the von Hippel-Lindau (VHL) E3 ligase, connected to a 3-carbon (C3) alkyl chain terminating in a primary amine (-NH2).[1][9] This terminal amine serves as a versatile chemical handle for conjugation to a warhead, typically via amide bond formation, streamlining the synthesis of VHL-recruiting PROTACs.

Mechanism of Action: VHL-Recruiting PROTACs

An AHPC-based PROTAC functions by inducing proximity between the VHL E3 ligase and the target protein. Upon formation of the ternary complex (Target Protein-PROTAC-VHL), the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_MoA cluster_0 Complex Formation PROTAC PROTAC (AHPC-Linker-Warhead) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Western_Blot_Workflow start Seed Cells treat Treat with PROTAC (Concentration Gradient) start->treat lyse Cell Lysis & Protein Quantification (BCA Assay) treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (Target & Loading Control) block->primary secondary HRP-conjugated Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry Analysis & Data Plotting (DC50/Dmax) detect->analyze

References

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C3-NH2 to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-C3-NH2 is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, featuring a terminal primary amine on a three-carbon linker, making it a valuable building block for PROTAC synthesis.[1] This primary amine serves as a versatile reactive handle for conjugation to a target ligand, typically through the formation of a stable amide bond.

This document provides detailed protocols for the conjugation of (S,R,S)-AHPC-C3-NH2 to a target ligand possessing a carboxylic acid functional group. It also outlines the underlying mechanism of action of VHL-recruiting PROTACs and presents key quantitative data relevant to their synthesis and activity.

Mechanism of Action: VHL-Mediated Protein Degradation

A PROTAC synthesized from (S,R,S)-AHPC-C3-NH2 functions by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule itself, and the target protein. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[2] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[2]

VHL_PROTAC_Pathway VHL-Mediated PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-C3-NH2-based PROTAC TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds to POI VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits E3 Ligase TernaryComplex POI-PROTAC-VHL Complex Proteasome 26S Proteasome TargetProtein->Proteasome Recognition & Degradation E2_Enzyme E2 Ubiquitin-Conjugating Enzyme E2_Enzyme->TernaryComplex Delivers Ubiquitin Ubiquitin Ubiquitin DegradedProtein Proteasome->DegradedProtein TernaryComplex->PROTAC Release & Recycling TernaryComplex->TargetProtein Ubiquitination

Caption: VHL-Mediated PROTAC Mechanism of Action.

Experimental Protocols

The conjugation of (S,R,S)-AHPC-C3-NH2 to a target ligand with a carboxylic acid moiety is typically achieved through amide bond formation using peptide coupling reagents. Below are two standard protocols utilizing common coupling agents.

Protocol 1: EDC/NHS Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid on the target ligand for reaction with the primary amine of (S,R,S)-AHPC-C3-NH2.[4][5]

Materials:

  • (S,R,S)-AHPC-C3-NH2 hydrochloride

  • Target ligand with a terminal carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide) or sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction Buffer (optional, for aqueous reactions): MES buffer (pH 4.5-6.0) for activation and Phosphate-buffered saline (PBS, pH 7.2-8.0) for coupling.[4]

  • Quenching solution: e.g., 1 M Tris-HCl, pH 7.5

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Preparation:

    • Dissolve the target ligand (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and act as a base.

  • Activation of Carboxylic Acid:

    • Add EDC (1.2 equivalents) to the solution of the target ligand and NHS.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.

  • Coupling Reaction:

    • Add the solution of (S,R,S)-AHPC-C3-NH2 and DIPEA to the activated target ligand solution.

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining active esters by adding a small amount of an amine-containing solution (e.g., a few drops of 1 M Tris-HCl).

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC.

Protocol 2: HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides higher yields and faster reaction times compared to EDC/NHS.[6]

Materials:

  • This compound

  • Target ligand with a terminal carboxylic acid

  • HATU

  • Anhydrous, amine-free solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA or TEA)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Preparation:

    • Dissolve the target ligand (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

    • In a separate vial, dissolve this compound (1.1 equivalents) and DIPEA (3-4 equivalents) in anhydrous DMF or DCM.

  • Coupling Reaction:

    • Add HATU (1.2 equivalents) to the solution of the target ligand and stir for 5-10 minutes to activate the carboxylic acid.

    • Add the solution of (S,R,S)-AHPC-C3-NH2 and DIPEA to the activated target ligand solution.

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Conjugation_Workflow General Workflow for PROTAC Synthesis via Amide Coupling Start Start Reagents Dissolve Target Ligand (COOH) and (S,R,S)-AHPC-C3-NH2 in Anhydrous Solvent Start->Reagents Activation Activate Carboxylic Acid (e.g., with EDC/NHS or HATU) Reagents->Activation Coupling Amide Bond Formation: Add Amine Component Activation->Coupling Monitoring Monitor Reaction Progress (TLC, LC-MS) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, HPLC) Workup->Purification Characterization Characterize Final PROTAC (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Workflow for PROTAC Synthesis.

Data Presentation

The successful synthesis and efficacy of a PROTAC are evaluated through various analytical and biological assays.

Table 1: Typical Reagent Stoichiometry and Reaction Conditions
ParameterEDC/NHS CouplingHATU Coupling
(S,R,S)-AHPC-C3-NH2 (eq.)1.0 - 1.21.0 - 1.2
Target Ligand (COOH) (eq.)1.01.0
Coupling Reagent (eq.)EDC: 1.2 - 1.5, NHS: 1.2 - 1.5HATU: 1.2 - 1.5
Base (eq.)DIPEA: 2.0 - 3.0DIPEA: 3.0 - 4.0
SolventAnhydrous DMF or DCMAnhydrous DMF or DCM
TemperatureRoom TemperatureRoom Temperature
Reaction Time2 - 24 hours1 - 4 hours
Table 2: Quantitative Analysis of PROTAC Synthesis and Activity
ParameterDescriptionTypical Values
Reaction Yield The percentage of the desired PROTAC product obtained after purification.Varies widely depending on the complexity of the ligands. HATU coupling can achieve yields of >90%.[6] Automated, multi-step syntheses may have lower overall yields (e.g., ~30%).[2]
Purity The percentage of the final product that is the desired PROTAC, typically determined by HPLC.>95% is generally required for biological assays.
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.Highly variable (pM to µM range), dependent on the target, linker, and cell line.
Dmax The maximum percentage of target protein degradation achieved.Typically >80-95% for effective PROTACs.

Conclusion

The conjugation of (S,R,S)-AHPC-C3-NH2 to a target ligand is a critical step in the synthesis of VHL-recruiting PROTACs. The choice of coupling chemistry, optimization of reaction conditions, and rigorous purification are paramount to obtaining a high-quality PROTAC for biological evaluation. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful execution of these methods will enable the development of novel PROTACs with the potential to address a wide range of diseases.

References

Application Notes and Protocols for the Targeted Degradation of Kinases using (S,R,S)-AHPC-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

(S,R,S)-AHPC-C3-NH2 is a key building block for the synthesis of PROTACs. It is a ligand-linker conjugate composed of (S,R,S)-AHPC (also known as VH032), a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-carbon (C3) linker with a terminal primary amine (-NH2).[1][2][3][4][5] This terminal amine serves as a versatile chemical handle for the covalent attachment of a ligand that specifically binds to a kinase of interest. The resulting PROTAC molecule can then recruit the VHL E3 ligase to the target kinase, leading to its degradation.

These application notes provide a comprehensive guide for the utilization of (S,R,S)-AHPC-C3-NH2 in the development of kinase-targeting PROTACs, including synthetic strategies, experimental protocols for characterization, and data interpretation.

Mechanism of Action

The fundamental principle behind using (S,R,S)-AHPC-C3-NH2 is to create a kinase-specific PROTAC. The mechanism of action for such a PROTAC can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC, consisting of the VHL ligand (from (S,R,S)-AHPC-C3-NH2), a linker, and a kinase-binding ligand, enters the cell and facilitates the formation of a ternary complex between the target kinase and the VHL E3 ligase complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase.

  • Proteasomal Degradation: The poly-ubiquitinated kinase is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.

  • Recycling of PROTAC: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple kinase molecules.

Data Presentation: Efficacy of a Representative VHL-based Kinase PROTAC

While specific data for a kinase PROTAC synthesized directly from (S,R,S)-AHPC-C3-NH2 is not publicly available, the following table summarizes the degradation potency of a p38α kinase-targeting PROTAC constructed with a VHL ligand, which serves as a representative example of what can be achieved. The data is adapted from a study on VHL-based p38α degraders.

PROTAC CompoundTarget KinaseCell LineDC50 (nM)Dmax (%)Time (h)
p38α-PROTAC-1 p38αHEK293100>9024
p38α-PROTAC-2 p38αHeLa50>9524
p38α-PROTAC-3 p38αMM.1S25>9024

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a Kinase-Targeting PROTAC using (S,R,S)-AHPC-C3-NH2

This protocol describes a general method for coupling a kinase inhibitor (with a suitable carboxylic acid handle) to (S,R,S)-AHPC-C3-NH2 via amide bond formation.

Materials:

  • (S,R,S)-AHPC-C3-NH2

  • Kinase inhibitor with a carboxylic acid functional group

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Activation of the Kinase Inhibitor:

    • Dissolve the kinase inhibitor (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated kinase inhibitor solution, add a solution of (S,R,S)-AHPC-C3-NH2 (1 equivalent) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by LC-MS.

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final PROTAC molecule by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Kinase Degradation

This protocol details the steps to assess the degradation of the target kinase in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target kinase

  • Synthesized kinase-targeting PROTAC

  • Cell culture medium and supplements

  • DMSO (for stock solutions)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with different concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for the loading control antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the loading control band intensity.

    • Calculate the percentage of kinase degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol is to assess the effect of kinase degradation on cell viability.

Materials:

  • Cell line of interest

  • Synthesized kinase-targeting PROTAC

  • Cell culture medium and supplements

  • 96-well plates (opaque-walled for luminescent assays)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with different concentrations of the PROTAC. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the reaction to occur.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the PROTAC concentration and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Degradation Pathway AHPC_C3_NH2 (S,R,S)-AHPC-C3-NH2 PROTAC Kinase-Targeting PROTAC AHPC_C3_NH2->PROTAC Amide Coupling Kinase_Ligand Kinase Ligand (with COOH) Kinase_Ligand->PROTAC PROTAC_in_cell PROTAC Ternary_Complex Ternary Complex (Kinase-PROTAC-VHL) PROTAC_in_cell->Ternary_Complex Target_Kinase Target Kinase Target_Kinase->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_Kinase Poly-ubiquitinated Kinase Ternary_Complex->Poly_Ub_Kinase Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Kinase->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_synthesis PROTAC Development cluster_evaluation Biological Evaluation Synthesis 1. PROTAC Synthesis (from AHPC-C3-NH2) Characterization 2. Characterization (LC-MS, NMR) Synthesis->Characterization Cell_Treatment 3. Cell Treatment (Dose & Time Course) Characterization->Cell_Treatment Western_Blot 4. Western Blot (Kinase Degradation) Cell_Treatment->Western_Blot Viability_Assay 5. Cell Viability Assay (IC50) Cell_Treatment->Viability_Assay Data_Analysis 6. Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Signaling_Pathway cluster_pathway Impact on Kinase Signaling PROTAC Kinase-Targeting PROTAC Degradation Degradation PROTAC->Degradation Target_Kinase Target Kinase Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylation Target_Kinase->Degradation Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Degradation->Target_Kinase Blocks Signaling

References

Revolutionizing Drug Discovery: A Guide to Cell-Based Assays for Measuring PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghai, China] – In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. For researchers, scientists, and drug development professionals, the accurate measurement of PROTAC efficiency in a cellular context is paramount. This comprehensive guide provides detailed application notes and protocols for key cell-based assays designed to quantify the efficacy of these novel drug candidates.

Proteolysis-targeting chimeras (PROTACs) are innovative molecules designed to selectively remove unwanted proteins from cells.[1] They are composed of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity triggers the ubiquitination of the target protein, marking it for destruction by the 26S proteasome, the cell's natural disposal machinery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

Key Parameters for Evaluating PROTAC Efficacy

The effectiveness of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two most critical parameters determined from cell-based assays are:

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1][2]

  • Dmax : The maximum percentage of protein degradation that can be achieved with a given PROTAC.[1][2]

These values are typically determined by generating a dose-response curve from quantitative data obtained through various assays.[1]

Core Assays for Quantifying PROTAC-Mediated Degradation

A variety of cell-based assays are employed to measure PROTAC efficiency, each with its own advantages and applications. The choice of assay often depends on factors such as throughput requirements, the need for kinetic data, and the availability of specific reagents.

Western Blotting: The Gold Standard for Protein Quantification

Western blotting is a widely used and trusted technique for quantifying the levels of a target protein in cells following treatment with a PROTAC.[1][3] It provides a direct measure of protein abundance and is essential for validating data from higher-throughput methods.

Quantitative Data Summary: PROTAC-Mediated Degradation of KRAS G12D

Cell LineCancer TypeKRAS G12D StatusDC50 (nM)Dmax (%)
MIA PaCa-2Pancreatic CancerMutant1.2>95
AsPC-1Pancreatic CancerMutant2.5>95
HCT116Colorectal CancerMutant3.1>90
A549Lung CancerWild-Type>1000Not App.

Note: The Dmax values provided are for a pan-KRAS degrader in AGS cells and are included for reference. Further experiments are required to determine the specific Dmax for PROTAC KRAS G12D degrader 1 in each cell line.[4]

Experimental Protocol: Western Blot for PROTAC-Induced Degradation [1][5]

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.[5]

    • Allow cells to adhere overnight.[5]

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well and scrape the cells.[5]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[5]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[5]

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[5]

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.[5]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]

    • Wash the membrane three times with TBST for 5-10 minutes each.[1]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.[5]

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.[2]

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[2]

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]

cluster_workflow Western Blot Workflow cell_treatment Cell Treatment with PROTAC Concentrations cell_lysis Cell Lysis & Protein Quantification (BCA) cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Ab) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis (DC50 & Dmax) detection->analysis

Workflow for Western blot analysis of PROTAC-mediated degradation.
HiBiT/NanoBRET Assays: Real-Time, Quantitative Monitoring in Live Cells

The HiBiT/NanoBRET system offers a sensitive and quantitative method for monitoring protein degradation in real-time within living cells.[2][6] This technology utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein.[2] The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, with the resulting luminescence being directly proportional to the amount of HiBiT-tagged protein.[2] This allows for kinetic analysis of degradation and recovery.

Quantitative Data Summary: Comparison of Assays for BRD4 Degradation by MZ1

Assay MethodDC50 (nM) (Approx.)Dmax (%) (Approx.)ThroughputKinetic Data
Western Blot10 - 30>90LowNo
HiBiT/NanoBRET5 - 20>95HighYes
Mass Spectrometry (MS)15 - 40>90LowNo
Flow Cytometry (FACS)20 - 50>85MediumNo

Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.[2]

Experimental Protocol: HiBiT Assay for PROTAC-Induced Degradation [6][7]

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[2]

  • Cell Plating and Assay Preparation:

    • Plate the HiBiT-tagged cells in a white, 96-well or 384-well plate.[6]

    • Allow cells to adhere overnight.[6]

    • For kinetic assays, replace the cell culture medium with an assay medium containing Nano-Glo® Endurazine™ Live Cell Substrate and incubate for at least 2.5 hours at 37°C, 5% CO2.[6][7]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC.[2]

    • Add the PROTAC dilutions to the cells.[2]

  • Luminescence Measurement:

    • Endpoint Assay: After the desired incubation time, add a lytic reagent containing the NanoLuc substrate and measure luminescence on a plate reader.[2]

    • Kinetic Assay: Immediately after adding the PROTAC, begin collecting kinetic luminescence measurements in a plate reader pre-equilibrated to 37°C.[6]

  • Data Analysis:

    • Normalize luminescence signals to a vehicle control.[2]

    • For endpoint assays, plot dose-response curves to determine DC50 and Dmax.[2]

    • For kinetic assays, analyze the rate of degradation and the time to reach Dmax.[2] From the kinetic luminescence measurements, several degradation parameters can be quantitated, including the degradation rate, degradation maximum (Dmax), and DC50.[6]

cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Flow Cytometry: High-Throughput Analysis of Protein Levels

Flow cytometry can be utilized for the high-throughput screening of PROTACs by analyzing the expression levels of intracellular or surface proteins.[] This method allows for the rapid analysis of a large number of samples and can provide data on a per-cell basis.

Experimental Protocol: Flow Cytometry for PROTAC Efficiency

  • Cell Treatment:

    • Treat cells with various concentrations of the PROTAC for the desired duration.

  • Cell Preparation:

    • Harvest the cells and wash them with PBS.

    • Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Antibody Staining:

    • Incubate the cells with a primary antibody specific to the target protein.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

    • The fluorescence intensity is proportional to the amount of target protein.

    • Calculate the percentage of degradation relative to the control and determine DC50 and Dmax values.

Additional and Orthogonal Validation Methods

To ensure the robustness of the findings, it is crucial to employ a multi-pronged approach to validation.[2] Orthogonal methods provide a higher degree of confidence in the efficacy and specificity of a PROTAC.[2]

  • Mass Spectrometry (MS)-based Proteomics: This unbiased approach can identify and quantify thousands of proteins in a cell lysate, making it the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.[2][3]

  • NanoBRET™ Target Engagement Assays: These assays can be used to confirm that the PROTAC is engaging with both the target protein and the E3 ligase within intact cells.[9][10]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon PROTAC binding.[11][12]

  • Reporter Gene Assays: These assays can be used to indirectly measure the degradation of a target protein by linking its expression to a reporter gene.[3]

Conclusion

The development of effective PROTACs relies on a robust and multifaceted analytical strategy. The cell-based assays outlined in this guide provide the necessary tools to accurately quantify PROTAC efficiency, elucidate their mechanism of action, and assess their specificity. By combining traditional methods like Western blotting with high-throughput, real-time techniques such as HiBiT/NanoBRET and flow cytometry, researchers can accelerate the discovery and optimization of next-generation protein degraders, paving the way for novel therapeutics against a wide range of diseases.

References

Quantitative Proteomics for Unveiling PROTAC Selectivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins rather than merely inhibiting them. This mechanism holds immense promise for targeting proteins previously considered "undruggable." However, a critical aspect of PROTAC development is ensuring their selectivity – that they primarily degrade the intended target protein without causing widespread degradation of other proteins, which could lead to off-target effects and toxicity.[1] Mass spectrometry-based quantitative proteomics has emerged as the gold standard for assessing PROTAC selectivity, enabling the unbiased and comprehensive quantification of thousands of proteins in a single experiment.[2][3]

These application notes provide an overview and detailed protocols for utilizing quantitative proteomics to evaluate the selectivity of PROTACs. We will cover three common methodologies: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ).

Core Concepts in PROTAC Selectivity Profiling

The fundamental principle behind using proteomics to assess PROTAC selectivity is to compare the global protein abundance in cells treated with the PROTAC to that of control-treated cells. A highly selective PROTAC will primarily induce the degradation of its intended target, while a non-selective PROTAC will cause the degradation of numerous other proteins.

Key considerations for a robust selectivity experiment include:

  • Appropriate Controls:

    • Vehicle Control (e.g., DMSO): Serves as a baseline for normal protein abundance.

    • Negative Control PROTAC: An inactive epimer or a molecule with a mutated E3 ligase binder that cannot form a productive ternary complex is crucial to distinguish targeted degradation from other compound effects.[4]

  • Time-Course and Dose-Response: Shorter treatment times (e.g., < 8 hours) are often preferred to identify direct degradation targets and minimize the observation of downstream, indirect effects on protein expression.[5][6] A dose-response experiment can help determine the concentration at which the PROTAC is most effective and selective.

  • Orthogonal Validation: Proteomics hits should be validated by other methods, such as Western blotting or targeted protein quantification, to confirm the observed degradation.[4]

Data Presentation: Summarizing Quantitative Proteomics Data

Clear and concise data presentation is essential for interpreting the results of a PROTAC selectivity study. The following table structure is recommended for summarizing the quantitative data, allowing for easy comparison between different conditions.

Table 1: Example of Quantitative Proteomics Data Summary for PROTAC-X Treatment

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target Protein ATPA-3.50.0001No (On-Target)
Protein BPROB-0.20.65No
Protein CPROC-2.80.005Yes
Protein DPROD0.10.89No
Zinc Finger Protein XZFPX-1.90.02Yes (Known Pomalidomide-based PROTAC off-target)
  • Log2 Fold Change: A negative value indicates protein degradation. A significant negative fold change for the intended target is expected.

  • p-value: Indicates the statistical significance of the change in protein abundance.

  • Potential Off-Target?: Proteins with a significant negative Log2 fold change and a low p-value are considered potential off-targets and require further validation.[4]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the data. The following diagrams, generated using the DOT language, illustrate a typical quantitative proteomics workflow for PROTAC selectivity and a relevant signaling pathway that can be affected by PROTACs.

PROTAC_Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture 1. Cell Culture Treatment 2. Treat with PROTAC, Vehicle & Negative Control CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Digestion 4. Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling 5. Peptide Labeling (TMT, SILAC, or LFQ) Digestion->Labeling LC_MS 6. LC-MS/MS Analysis Labeling->LC_MS Identification 7. Protein Identification & Quantification LC_MS->Identification Statistics 8. Statistical Analysis (Fold Change, p-value) Identification->Statistics Interpretation 9. Selectivity Assessment & Off-Target Identification Statistics->Interpretation PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth PROTAC_ER ER-Targeting PROTAC ER Estrogen Receptor (ER) PROTAC_ER->ER Degradation ER->PI3K Activation

References

Cellular Thermal Shift Assay (CETSA): Application Notes and Protocols for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for determining the direct binding of a compound to its protein target within a physiologically relevant environment, such as in cells, cell lysates, or even tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of proteins. When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation and aggregation. This change in thermal stability, observed as a shift in the protein's melting temperature (Tagg), provides direct evidence of target engagement.

CETSA is a label-free technique, meaning it does not require any modification of the compound or the protein, thus preserving their natural behavior. This versatile assay can be applied to a wide range of proteins, regardless of their function, and is instrumental throughout the drug discovery pipeline, from target identification and validation to lead optimization.

Key CETSA Formats

There are three main formats of CETSA, each suited for different stages of drug discovery research:

  • Classic CETSA (Melt Curve Analysis): This format is used to determine the thermal shift (ΔTagg) of a target protein upon compound binding. It involves treating cells or lysates with a compound at a fixed concentration and then subjecting them to a temperature gradient. The amount of soluble protein at each temperature is quantified, typically by Western blotting, to generate a melting curve. A shift in this curve compared to a vehicle-treated control indicates target engagement.

  • Isothermal Dose-Response Fingerprint CETSA (ITDRF-CETSA): This format is used to determine the potency of a compound in engaging its target by calculating the half-maximal effective concentration (EC50). In this setup, cells or lysates are treated with a range of compound concentrations and then heated at a single, constant temperature. The amount of stabilized, soluble protein is then plotted against the compound concentration to generate a dose-response curve.

  • Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling): This high-throughput format allows for the unbiased, proteome-wide assessment of target engagement and off-target effects. Cells or lysates are treated with a compound, heated, and the soluble proteome is then analyzed by quantitative mass spectrometry. This approach can identify thousands of proteins simultaneously, providing a global view of a compound's interactions within the cell.

Experimental Workflows and Signaling Pathways

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves several key steps: cell culture and treatment, heat challenge, cell lysis, separation of soluble and aggregated proteins, and protein quantification.

CETSA_Workflow cluster_prep Sample Preparation cluster_process CETSA Core Protocol cluster_analysis Analysis A 1. Cell Culture & Treatment (Compound Incubation) B 2. Heat Challenge (Temperature Gradient or Isothermal) A->B C 3. Cell Lysis (e.g., Freeze-thaw, Detergent) B->C D 4. Fractionation (Centrifugation to separate soluble and aggregated proteins) C->D E 5. Protein Quantification (Western Blot, MS, etc.) D->E F 6. Data Analysis (Melt curve, Dose-response curve) E->F Thermal_Stabilization Unbound Unbound Protein Unfolded_Unbound Denatured (Aggregated) Unbound->Unfolded_Unbound Lower Temperature Folded_Unbound Soluble Bound Ligand-Bound Protein Unfolded_Bound Denatured (Aggregated) Bound->Unfolded_Bound Higher Temperature Folded_Bound Soluble PRMT1_Pathway SAM S-adenosyl-L-methionine (SAM) PRMT1 PRMT1 SAM->PRMT1 Methylated_Substrate Asymmetrically Dimethylated Substrate PRMT1->Methylated_Substrate Methylation Substrate Protein Substrate (e.g., Histone H4) Substrate->PRMT1 Downstream Downstream Effects (Gene Transcription, DNA Repair, etc.) Methylated_Substrate->Downstream Inhibitor GSK3368715 Inhibitor->PRMT1 Inhibition

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-C3-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on the optimization of linker length for PROTACs utilizing the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in an (S,R,S)-AHPC-based PROTAC?

A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the VHL E3 ligase ligand ((S,R,S)-AHPC) to the ligand targeting the protein of interest (POI).[1] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[2][] The linker is not merely a passive spacer; its length, composition, and attachment points actively dictate the geometry and stability of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][4]

Q2: Why is linker length a critical parameter for the efficacy of these PROTACs?

A2: The length of the linker is a crucial determinant of PROTAC efficacy and must be empirically optimized.[2][5]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the VHL E3 ligase.[2][4]

  • If the linker is too long, it may lead to the formation of an unproductive ternary complex where the lysine (B10760008) residues on the target protein's surface are not positioned correctly for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the VHL complex.[2][4] The optimal linker length creates the ideal proximity and orientation between the E3 ligase and the target protein to ensure efficient ubiquitin transfer.[]

Q3: What are the most common types of linkers used with the (S,R,S)-AHPC scaffold?

A3: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[7][8] These are often chosen for their flexibility and well-understood synthetic accessibility.[9] PEG linkers can also enhance the aqueous solubility and cell permeability of the PROTAC molecule, which is often a challenge due to the high molecular weight of these bifunctional compounds.[10][11][12]

Q4: Beyond length, how does linker composition (e.g., rigidity, hydrophilicity) affect PROTAC performance?

A4: Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, metabolic stability, and the conformational dynamics of the ternary complex.[1][7]

  • Hydrophilicity: Incorporating hydrophilic elements like PEG can improve aqueous solubility.[9]

  • Rigidity: Introducing more rigid moieties, such as piperazine (B1678402) or triazole rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[7][10] This can enhance the stability of the complex and potentially mitigate the "hook effect".[10] The choice of linker composition is a key part of the optimization process to achieve a balance of stability, bioavailability, and potent degradation activity.[4]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and VHL, but I don't observe any significant degradation of the target protein.

This is a common challenge that often points to issues with the formation of a productive ternary complex.[7][10]

  • Potential Cause 1: Suboptimal Linker Length or Rigidity.

    • Explanation: Even with strong binary affinities, the linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive binding events where ubiquitination sites are inaccessible.[10]

    • Solution: Synthesize a library of PROTACs with systematically varied linker lengths and rigidities. Even minor changes can dramatically impact degradation efficacy.[7]

  • Potential Cause 2: Unfavorable Ternary Complex Conformation.

    • Explanation: The linker might orient the target protein in a way that its surface lysines are not within reach of the E2 enzyme.[10] A lack of positive cooperativity, where the binding of one protein partner fails to increase the affinity for the other, can also lead to inefficient degradation.[7]

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET® assays to directly measure ternary complex formation and stability.[7][13][14] This can provide crucial insights into the cooperativity of your system.

  • Potential Cause 3: Poor Physicochemical Properties.

    • Explanation: The PROTAC may have low aqueous solubility or poor cell permeability, preventing it from reaching its intracellular target in sufficient concentrations.[10] It could also be subject to cellular efflux, where pumps actively remove it from the cell.[7]

    • Solution: Modify the linker to improve solubility (e.g., add PEG units).[] Conduct cell permeability and efflux assays to determine if the PROTAC is reaching its target at adequate concentrations.[7]

Problem 2: I am observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.

This is a well-documented phenomenon inherent to the PROTAC mechanism.[10][16]

  • Explanation: At optimal concentrations, the PROTAC effectively bridges the target and E3 ligase. However, at excessively high concentrations, the PROTAC can independently saturate both the target protein and the VHL ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and VHL-PROTAC) instead of the required ternary complex.[16]

  • Solution 1: Perform a Full Dose-Response Analysis. Test a wide range of PROTAC concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration window for degradation.[16]

  • Solution 2: Enhance Ternary Complex Cooperativity. A well-designed linker can create positive cooperativity, making the ternary complex more stable than the binary complexes.[10] Modifying linker rigidity can pre-organize the PROTAC into a more favorable conformation, which can help mitigate the hook effect.[10]

Problem 3: How can I confirm if my target protein is being ubiquitinated?

If you suspect that the ubiquitination step is failing, you can measure it directly.[16]

  • Explanation: Ubiquitination is the key mechanistic step that flags the target protein for proteasomal degradation.[17] A failure at this stage will result in no degradation, even if a ternary complex is formed.

  • Solution: Perform an in-cell ubiquitination assay. This typically involves treating cells with your PROTAC along with a proteasome inhibitor (to allow ubiquitinated proteins to accumulate), followed by immunoprecipitation (IP) of the target protein and western blotting with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates successful poly-ubiquitination. Commercially available kits can also be used for this purpose.[18]

Visualizing PROTAC Workflows and Mechanisms

PROTAC_Mechanism cluster_cell Inside the Cell POI Target Protein (POI) Ternary Productive Ternary Complex POI->Ternary PROTAC (S,R,S)-AHPC based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI E1, E2 Enzymes Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start No Target Degradation Observed CheckBinary Check Binary Binding (e.g., SPR, ITC) Start->CheckBinary BinaryOK Binding OK? CheckBinary->BinaryOK CheckTernary Assess Ternary Complex Formation (e.g., NanoBRET) BinaryOK->CheckTernary Yes RedesignWarhead Redesign Target or E3 Ligand BinaryOK->RedesignWarhead No TernaryOK Complex Forms? CheckTernary->TernaryOK CheckUb Measure Target Ubiquitination (IP-Blot) TernaryOK->CheckUb Yes OptimizeLinker Synthesize Linker Library (Vary Length/Rigidity) TernaryOK->OptimizeLinker No UbOK Ubiquitination Occurs? CheckUb->UbOK UbOK->OptimizeLinker No CheckCellularContext Verify E3 Ligase Expression in Cell Line UbOK->CheckCellularContext Yes CheckPerm Evaluate Cell Permeability & Physicochemical Properties CheckCellularContext->CheckPerm

Caption: Troubleshooting workflow for failed PROTAC degradation.

Experimental_Workflow Start Start: PROTAC Design Synthesis Synthesize Library (Vary Linker Length) Start->Synthesis Screening Cell-Based Screening (Western Blot for DC50/Dmax) Synthesis->Screening Leads Identify Lead PROTACs Screening->Leads Biophysics Biophysical Characterization (SPR/ITC for Ternary Complex) Leads->Biophysics Mechanism Mechanistic Validation (In-Cell Ubiquitination Assay) Biophysics->Mechanism End Optimized PROTAC Mechanism->End

Caption: Experimental workflow for PROTAC linker optimization.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] The following tables summarize representative data from studies illustrating the impact of linker modifications on degradation potency.

Table 1: Impact of Linker Length on p38α Degradation by Cereblon-Recruiting PROTACs [19] (Note: This data is for a Cereblon-based system but illustrates the critical principle of linker length optimization.)

CompoundLinker CompositionLinker Length (atoms)p38α Degradation (DC50, nM)
PROTAC 1PEG~12> 1000
PROTAC 2PEG-Alkyl~15150
PROTAC 3 PEG-Alkyl ~18 25
PROTAC 4PEG-Alkyl~2180
PROTAC 5PEG~24> 1000

Table 2: Physicochemical Properties and Degradation Efficacy of VHL-Recruiting PROTACs for Target X

PROTAC IDLinker MoietyDC50 (nM)Dmax (%)Molecular Weight ( g/mol )AlogP
AHPC-PEG2-LPEG250758503.5
AHPC-PEG4-LPEG75909383.1
AHPC-PEG6-L PEG 20 >95 1026 2.7
AHPC-C8-LAlkyl120858624.8
AHPC-C12-LAlkyl400609186.1

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for Target Protein Degradation [7][20]

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[20]

  • Cell Seeding & Treatment: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR) [13][20]

This biophysical technique provides kinetic and affinity data for binary and ternary complex interactions.

  • Chip Preparation: Immobilize one of the proteins (e.g., the VHL E3 ligase complex) onto the surface of a sensor chip.

  • Binary Interaction Analysis (PROTAC to VHL): Flow solutions of the PROTAC at various concentrations over the chip surface to measure the kinetics (ka, kd) and affinity (KD) of the binary PROTAC-VHL interaction.

  • Binary Interaction Analysis (PROTAC to POI): In a separate experiment, immobilize the target protein (POI) and flow the PROTAC over the surface to determine the PROTAC-POI binary affinity.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein (at a constant concentration) over the VHL-immobilized surface. An increase in signal compared to the binary interactions indicates the formation of the ternary complex. This allows for the determination of the cooperativity of the system.[13]

Protocol 3: In-Cell Target Ubiquitination Assay (Immunoprecipitation-Blot) [7][16]

This assay directly confirms the mechanism of action by detecting the poly-ubiquitination of the target protein.

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to harvesting to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells in a denaturing IP lysis buffer containing SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

  • Immunoprecipitation (IP): Incubate the cell lysate with a specific antibody against the target protein overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Analyze the eluate by Western blotting using an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated lane, but not the control lane, indicates poly-ubiquitination of the target protein.[16]

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-C3-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of PROTACs containing the (S,R,S)-AHPC-C3-NH2 moiety, a derivative of the VHL E3 ligase ligand VH032.

Frequently Asked Questions (FAQs)

Q1: My (S,R,S)-AHPC-C3-NH2 containing PROTAC shows high biochemical activity but low cellular efficacy. Could this be a permeability issue?

A1: Yes, a significant drop in potency from biochemical assays to cellular assays is a strong indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, often fall "beyond the Rule of Five" (bRo5), which can hinder their ability to cross the cell membrane and reach their intracellular targets.[2]

Q2: What are the key physicochemical properties of my (S,R,S)-AHPC-C3-NH2 containing PROTAC that influence its cell permeability?

A2: Several factors are critical for PROTAC cell permeability:

  • Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.

  • Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or membrane retention.

  • Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular interactions can shield polar groups and enhance membrane permeability.[1][3][4]

Q3: What strategies can I employ to improve the cell permeability of my (S,R,S)-AHPC-C3-NH2 containing PROTAC?

A3: Several strategies can be explored:

  • Linker Optimization: The linker is the most amenable part of the PROTAC for modification.[4][5] Strategies include:

    • Altering Length and Composition: Systematically modifying the length and composition of the linker can impact permeability.[6]

    • Introducing Rigidity: Incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) rings can improve permeability and metabolic stability.[2]

    • Reducing Polarity: Replacing polar groups in the linker, for instance, substituting amides with esters, can decrease the hydrogen bond donor count and improve permeability.[6]

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.

  • Promoting Intramolecular Hydrogen Bonds: Designing linkers that encourage the formation of intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" structure that is better able to traverse the cell membrane.[1][3][4]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA or Caco-2 Assays

Possible Cause: The physicochemical properties of the PROTAC are unfavorable for passive diffusion.

Troubleshooting Steps:

  • Analyze Physicochemical Properties: Calculate the MW, PSA, HBD/HBA count, and LogP of your PROTAC. Compare these values to those of known permeable PROTACs if available.

  • Linker Modification Strategy:

    • Hypothesis: The current linker is too polar or flexible.

    • Action: Synthesize a small library of analogs with modified linkers. Consider the strategies outlined in the FAQs, such as shortening the linker, increasing rigidity, or replacing polar functional groups.

  • Assess Conformational Effects:

    • Hypothesis: The PROTAC exists in an extended conformation in solution.

    • Action: Use computational modeling or NMR spectroscopy to study the conformational preferences of your PROTAC in different solvent environments.[3][4] Design modifications that favor folded conformations in non-polar environments.

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Data Presentation

Table 1: Representative Data on the Impact of Linker Modification on the Permeability of VHL-based PROTACs

PROTAC AnalogLinker ModificationApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)Rationale for Change
Reference PROTAC Standard PEG LinkerLow (e.g., < 1.0)High polarity and flexibility.
Analog 1 Alkyl LinkerModerate (e.g., 1.0 - 5.0)Reduced polarity by removing ether oxygens.
Analog 2 Rigid Piperazine LinkerModerate-High (e.g., > 5.0)Increased rigidity and reduced conformational entropy.[2]
Analog 3 Ester LinkerHigher than Amide CounterpartReduced hydrogen bond donor count.[6]

Note: The permeability values are illustrative and will vary depending on the specific PROTAC and experimental conditions.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to estimate permeability.

Methodology:

  • Preparation of the Donor Plate: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.

  • Assay Assembly: The donor plate is placed into an acceptor plate containing buffer.

  • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (VA / (Area × Time)) × -ln(1 - [drug]acceptor / [drug]equilibrium)

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Caco-2 Cell Permeability Assay

Principle: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium. It assesses both passive and active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The culture medium is replaced with a transport buffer.

    • The PROTAC solution is added to the apical (A) side for apical-to-basolateral (A-B) permeability or the basolateral (B) side for basolateral-to-apical (B-A) permeability.

    • The plates are incubated at 37°C with gentle shaking.

  • Sample Collection: Samples are collected from the receiver compartment at specified time points.

  • Quantification: The concentration of the PROTAC is determined by LC-MS/MS.

  • Calculation: The Papp is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active transporters.

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References

stability of (S,R,S)-AHPC-C3-NH2 hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-C3-NH2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this VHL ligand for PROTAC development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based VHL ligand, which is used to recruit the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex.[1][2][3] Its primary application is in the field of targeted protein degradation, specifically in the development of Proteolysis-Targeting Chimeras (PROTACs).[2][4][5] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to store the compound under nitrogen and away from moisture.[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For in vivo experiments, it is often recommended to prepare fresh solutions.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][7]

Q4: What are some common solvents for preparing working solutions for in vivo studies?

A4: Common solvent systems for in vivo administration include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][7] Another option is a mixture of 10% DMSO and 90% Corn Oil.[7]

Q5: Why is the (S,R,S) stereochemistry important?

A5: The specific (S,R,S) stereochemistry of the AHPC component is crucial for its high-affinity binding to the VHL E3 ligase.[8] Altering this stereochemistry can significantly reduce or abolish its activity, making it a useful negative control in experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in your experiments.

IssuePossible CauseTroubleshooting Steps
Poor aqueous solubility of the final PROTAC molecule. While the linker is designed to be relatively soluble, the properties of the conjugated target protein ligand may significantly impact the overall solubility of the PROTAC.1. Optimize Buffer Conditions: Experiment with different pH values of your buffer. 2. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) to improve solubility.[1][7]
Inconsistent or low efficiency of target protein degradation. 1. PROTAC Instability: The PROTAC molecule may be degrading in the experimental medium. 2. Suboptimal Ternary Complex Formation: The linker length or attachment point may not be ideal for the formation of a stable ternary complex between the target protein and VHL. 3. Cell Permeability Issues: The final PROTAC may have poor cell permeability.[9] 4. "Hook Effect": At high concentrations, the formation of unproductive binary complexes (PROTAC:Target or PROTAC:VHL) can outcompete the formation of the productive ternary complex.[9]1. Assess Stability: Perform a stability assay of your final PROTAC in the relevant cell culture medium (see Experimental Protocols section). 2. Optimize Linker: If stability is confirmed, consider synthesizing analogs with different linker lengths or compositions. 3. Evaluate Permeability: Use in silico or in vitro assays (e.g., PAMPA) to assess cell permeability.[9] 4. Optimize Concentration: Perform a dose-response experiment to identify the optimal concentration range and avoid the "hook effect".[9]
High background or off-target effects. 1. Non-specific Binding: The PROTAC may be binding to other proteins in the cell. 2. Cellular Toxicity: The PROTAC molecule itself may be causing cellular stress.1. Use a Negative Control: Synthesize and test a stereoisomer with an inactive VHL ligand conformation (e.g., (S,S,S)-AHPC) as a negative control. 2. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile of your PROTAC.

Stability of this compound in Cell Culture Media

While specific quantitative stability data for this compound is not extensively published, the following table provides illustrative stability data based on general knowledge of similar PROTAC components. This data is hypothetical and intended to serve as a guide for experimental design.

Cell Culture MediumIncubation Temperature (°C)Half-life (t½) (hours) (Hypothetical)Primary Degradation Products (Hypothetical)
DMEM + 10% FBS37> 48Minimal degradation observed
RPMI-1640 + 10% FBS37> 48Minimal degradation observed
Human Plasma37> 24Minimal degradation observed
Mouse Plasma37~ 20Hydrolysis of amide bond
Rat Plasma37~ 15Hydrolysis of amide bond

Experimental Protocols

Protocol 1: General Procedure for Assessing PROTAC Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of a PROTAC, synthesized using this compound, in a chosen cell culture medium.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of the PROTAC in DMSO.

2. Incubation:

  • Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).

3. Time Points:

  • Aliquot the mixture into several tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.

4. Sample Preparation:

  • At each time point, take one tube and stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar and stable compound).

  • Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for analysis.

5. LC-MS/MS Analysis:

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent PROTAC at each time point.

  • The percentage of the PROTAC remaining at each time point is calculated relative to the amount present at time zero.

6. Data Analysis:

  • Plot the percentage of the remaining PROTAC against time.

  • Calculate the half-life (t½) of the PROTAC in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock 10 mM PROTAC Stock in DMSO working 1 µM PROTAC in pre-warmed Media stock->working Dilute aliquot Aliquot for Time Points working->aliquot incubate Incubate at 37°C aliquot->incubate 0, 2, 4, 8, 24, 48h sample_prep Sample Preparation (Acetonitrile Precipitation) incubate->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis (Calculate t½) lcms->data_analysis

Caption: Workflow for assessing PROTAC stability in cell culture media.

protac_pathway cluster_protac PROTAC Action PROTAC PROTAC VHL Ligand Linker POI Ligand POI Target Protein (POI) PROTAC:poi->POI Binds VHL VHL E3 Ligase PROTAC:vhl->VHL Binds Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

troubleshooting_logic start Low Degradation Efficiency stability Is the PROTAC stable? start->stability permeability Is the PROTAC cell-permeable? stability->permeability Yes solution1 Redesign PROTAC with a more stable linker stability->solution1 No concentration Is the concentration optimal? permeability->concentration Yes solution2 Improve permeability (e.g., modify structure) permeability->solution2 No linker Is the linker optimal? concentration->linker Yes solution3 Perform dose-response to avoid hook effect concentration->solution3 No solution4 Synthesize analogs with different linkers linker->solution4 No end Successful Degradation linker->end Yes

Caption: Troubleshooting logic for low PROTAC efficiency.

References

Technical Support Center: VHL-Recruiting PROTACs & Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of PROTACs, with a specific focus on the critical step of ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is a ternary complex in the context of PROTACs, and why is it important?

A1: A ternary complex is the crucial intermediate assembly of three molecules: your target Protein of Interest (POI), the bifunctional PROTAC molecule, and the E3 ubiquitin ligase (in this case, VHL). The PROTAC acts as a molecular bridge, bringing the POI and VHL into close proximity. This proximity is essential for the VHL E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome. The formation and stability of this ternary complex are often the rate-limiting steps for successful protein degradation.[1][2][3][4]

Q2: What is "cooperativity" in ternary complex formation, and what does it signify?

A2: Cooperativity (alpha, α) is a quantitative measure of how the binding of the PROTAC to one protein partner affects its affinity for the other.[5][6]

  • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-VHL) increases the affinity for the second protein (POI). This is generally desirable as it indicates a stable and favorably formed ternary complex, often driven by new protein-protein interactions between the POI and VHL.[5][7]

  • Negative Cooperativity (α < 1): The binding of the first protein partner decreases the affinity for the second. This suggests steric clashes or unfavorable interactions in the ternary complex.[5]

  • No Cooperativity (α = 1): The binding events are independent of each other.

While positive cooperativity is often associated with potent degraders, effective degradation can still be achieved in systems with neutral or even negative cooperativity.[1]

Q3: I am observing the "hook effect" in my experiments. What is it and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[4][8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC and VHL-PROTAC) that cannot lead to degradation, thus sequestering the components needed for the productive ternary complex.[4][8][9]

To mitigate the hook effect:

  • Perform a wide dose-response curve: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.[4][8]

  • Use lower concentrations: Once the optimal concentration is identified, use concentrations at or below this "sweet spot" for subsequent experiments.[4]

  • Enhance cooperativity: In the design phase, aim for PROTACs that promote positive cooperativity, as this can stabilize the ternary complex over the binary ones and potentially reduce the hook effect.[4]

Troubleshooting Guide

Problem 1: No degradation of the target protein is observed.

Possible Cause Troubleshooting Steps
Poor PROTAC solubility or integrity Confirm the chemical integrity and purity of your PROTAC using methods like NMR or mass spectrometry. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before use.[1]
Low cell permeability Assess the cellular uptake of your PROTAC. Consider modifying the linker to improve physicochemical properties.[10][11]
Lack of target engagement Confirm that the PROTAC's warhead is binding to the target protein and the VHL ligand is binding to VHL within the cellular context. Use assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays.[12]
Insufficient VHL expression Verify that the cell line used expresses adequate levels of VHL. This can be checked by Western blot or by consulting cell line databases.
Impaired proteasome function Include a positive control with a known proteasome inhibitor (e.g., MG132). Inhibition of degradation would confirm that the proteasome pathway is active.
Inefficient ternary complex formation Even with binary engagement, the PROTAC may not effectively bridge the two proteins. Directly measure ternary complex formation using biophysical assays like SPR, ITC, or in-cell assays like NanoBRET™.[2][7][][14][15]

Problem 2: Weak or partial degradation of the target protein.

Possible Cause Troubleshooting Steps
Suboptimal PROTAC concentration Perform a detailed dose-response curve to identify the optimal concentration and to rule out the "hook effect".[8][9]
Inappropriate treatment duration Conduct a time-course experiment to determine the time point of maximal degradation.
Unfavorable ternary complex geometry A stable ternary complex does not guarantee efficient degradation if the orientation of the target protein's lysine (B10760008) residues is not optimal for ubiquitination by VHL.[1] Consider redesigning the PROTAC with different linker lengths or attachment points.[10][11][16]
Rapid protein synthesis The rate of new protein synthesis might be counteracting the degradation. This can be assessed by inhibiting protein synthesis with cycloheximide.

Quantitative Data Summary

Table 1: Biophysical Parameters of VHL-PROTAC Ternary Complexes

PROTACTarget ProteinE3 LigaseBinary KD (PROTAC to VHL)Ternary KDCooperativity (α)AssayReference
MZ1BRD4BD2VCB66 nM4.4 nM15ITC[17]
MZ1BRD4BD2VCB29 nM1.1 nM26SPR[17]
AT1BRD4BD2VCB---SPR[18]
MZP55Brd4BD2VCB--<1SPR[18]
GSK215FAKVCB--HighSPR[16]
ACBI1SMARCA2VHL--26-[19]
PROTAC 1SMARCA2VHL--3.2-[19]

VCB complex consists of VHL, Elongin B, and Elongin C.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Immobilization: Immobilize the VHL E3 ligase complex (e.g., biotinylated VCB) onto a streptavidin-coated sensor chip.[7]

  • Binary Interaction Analysis (PROTAC to VHL):

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface.

    • Measure the association (kon) and dissociation (koff) rates to determine the binary binding affinity (KD).[15]

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized VHL surface.

    • Measure the kinetic parameters of the ternary complex formation.[7][15]

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model to obtain kinetic constants.

    • Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.[18]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and ΔG) and stoichiometry of binding.

Methodology:

  • Binary Titration (PROTAC to VHL):

    • Fill the ITC cell with a solution of the VHL complex.

    • Fill the injection syringe with a concentrated solution of the PROTAC.

    • Perform a series of injections of the PROTAC into the VHL solution and measure the heat changes.

  • Ternary Titration:

    • To measure the affinity of the PROTAC to the POI in the presence of VHL, pre-saturate the PROTAC with the VHL complex.

    • Titrate this binary complex into a solution of the POI.

  • Data Analysis:

    • Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Protocol 3: NanoBRET™ Ternary Complex Assay in Living Cells

Objective: To monitor the formation of the ternary complex in a cellular environment.

Methodology:

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to a HaloTag® (acceptor).[20][21][22]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC.

    • Optionally, pre-treat cells with a proteasome inhibitor (e.g., MG132) to distinguish ternary complex formation from subsequent degradation.[20]

    • Add the PROTAC dilutions to the cells and incubate.

  • Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and the NanoLuc® substrate.[20]

  • Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[20]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[20]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the "hook effect".

Troubleshooting_Workflow Start No/Poor Degradation Observed Check_Compound Verify PROTAC Integrity and Solubility Start->Check_Compound Check_Cellular_Uptake Assess Cell Permeability Check_Compound->Check_Cellular_Uptake OK Check_Target_Engagement Confirm Binary Target and VHL Engagement Check_Cellular_Uptake->Check_Target_Engagement OK Check_VHL_Expression Verify VHL Expression Check_Target_Engagement->Check_VHL_Expression OK Measure_Ternary_Complex Measure Ternary Complex Formation Check_VHL_Expression->Measure_Ternary_Complex OK Optimize_Concentration Optimize PROTAC Concentration & Time Measure_Ternary_Complex->Optimize_Concentration Complex Formed Redesign_PROTAC Redesign PROTAC (Linker Optimization) Measure_Ternary_Complex->Redesign_PROTAC No Complex Optimize_Concentration->Redesign_PROTAC Still Poor Degradation

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

mitigating off-target effects of pomalidomide-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and mitigating off-target effects to enhance the specificity and efficacy of these novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?

A1: The most significant off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide (B1683931) moiety. Pomalidomide, as an immunomodulatory drug (IMiD), recruits not only the intended target protein but also endogenous "neosubstrates" to the Cereblon (CRBN) E3 ubiquitin ligase. This leads to the unintended degradation of proteins, most notably a class of zinc-finger (ZF) transcription factors.[1][2] Key off-target substrates include Ikaros (IKZF1), Aiolos (IKZF3), and various other zinc-finger proteins that play crucial roles in normal development and cellular function.[3][4][5] This off-target activity can lead to unintended cellular consequences and potential toxicity, complicating the therapeutic application of these PROTACs.[4][6]

Q2: How can the design of a pomalidomide-based PROTAC be modified to reduce off-target effects?

A2: A key strategy to mitigate off-target effects is to modify the pomalidomide scaffold. Research has shown that attaching the linker to the C5 position of pomalidomide's phthalimide (B116566) ring can significantly reduce the degradation of off-target zinc-finger proteins.[5][7] This modification creates steric hindrance that disrupts the interaction with endogenous ZF proteins without compromising the recruitment of CRBN for the degradation of the intended target.[7][8] In contrast, modifications at the C4 position do not typically provide the same benefit.[8] Therefore, utilizing pomalidomide analogues with a C5 exit vector, such as Pomalidomide-C5-azide for "click chemistry" applications, is a preferred strategy for developing more specific PROTACs.[2][8]

Q3: What is the "hook effect" and how can it be managed in experiments?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the PROTAC shows reduced degradation of the target protein, resulting in a bell-shaped dose-response curve.[8][9] This occurs because an excess of the bifunctional PROTAC molecule leads to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for ubiquitination and degradation.[9][10] To manage the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[8] Subsequent experiments should then be conducted within this optimal concentration window.

Q4: My PROTAC is not inducing degradation of the target protein. What are the potential causes and troubleshooting steps?

A4: Lack of on-target degradation is a common issue. The underlying cause can often be traced to several factors:

  • Ternary Complex Formation: The PROTAC may not be effectively inducing a stable and productive ternary complex between the target protein and CRBN.

  • Linker Optimization: The length and composition of the linker are critical. A linker that is too short or too long can prevent the formation of a functional ternary complex.

  • Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.

  • E3 Ligase Expression: The cell line being used may not express sufficient levels of CRBN.

  • Compound Integrity: The PROTAC compound may have degraded or be impure.

A logical troubleshooting workflow should be followed to identify the issue. This includes verifying compound integrity, confirming CRBN expression in the cell line, and assessing ternary complex formation through biophysical assays.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution Citation
High Off-Target Protein Degradation The pomalidomide moiety is recruiting endogenous neosubstrates (e.g., zinc-finger proteins).Redesign the PROTAC to use a pomalidomide analogue with a linker at the C5 position of the phthalimide ring to create steric hindrance and reduce off-target binding.[5][7][8]
The target-binding warhead has low selectivity.Use a more selective warhead for your protein of interest.[11]
"Hook Effect" Observed in Degradation Assays Excess PROTAC is forming binary complexes instead of the productive ternary complex.Perform a full dose-response curve to determine the optimal concentration for maximal degradation. Use lower concentrations in subsequent experiments.[8][9][10]
No On-Target Degradation Inefficient ternary complex formation.Confirm ternary complex formation using biophysical assays like co-immunoprecipitation or NanoBRET™.[2][8]
Suboptimal linker length or composition.Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal spacer.[8][11]
Poor cell permeability of the PROTAC.Assess cell permeability and consider modifications to improve uptake, such as reducing polarity or employing prodrug strategies.[11]
Low or no expression of Cereblon (CRBN) in the experimental cell line.Verify CRBN expression levels in your cell line using Western Blot or qPCR. Choose a cell line with adequate CRBN expression.[11][12]
Inconsistent Experimental Results Variability in cell culture conditions.Use cells within a defined passage number range and ensure consistent seeding densities.[11]
Instability of the PROTAC compound in cell culture medium.Assess the stability of your PROTAC in the experimental medium over the time course of the assay.[11]

Quantitative Data Summary

Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91

PROTAC Construct Modification Position Relative ZFP91 Degradation (%) Citation
Pomalidomide ControlN/A100[8]
PROTAC with C4-linkerC4~95[8]
PROTAC with C5-linkerC5~20[8]
Data are approximated from graphical representations in existing literature for illustrative purposes.

Table 2: Binding Affinities of IMiDs to Cereblon (CRBN)

Compound Binding Affinity (Kd or IC50) Assay Method Citation
Pomalidomide~157 nM (Kd)Competitive Titration[13]
Pomalidomide1.2 - 3 µM (IC50)Competitive Binding Assay, TR-FRET[13]
Lenalidomide~250 nM (Kd)Isothermal Titration Calorimetry[13]
Thalidomide~1.8 µM (Kd)Surface Plasmon Resonance[13]

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Off-Target Degradation

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin).[8]

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[8]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay directly measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Cell Preparation and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase and another expressing HaloTag®-fused CRBN.[2]

  • Compound Treatment: After 24 hours, add the HaloTag® ligand to the cells. Then, add the PROTAC at various concentrations.

  • Signal Detection: Add the NanoLuc® substrate and measure the donor (luciferase) and acceptor (HaloTag® ligand) signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the degrader concentration to generate a dose-response curve and determine the EC50 value for ternary complex formation.[2]

Protocol 3: Global Proteomics Analysis by Mass Spectrometry

This protocol provides a global view of protein degradation events to identify both on- and off-target effects.

  • Cell Culture and Treatment: Culture human cell lines (e.g., HEK293T) and treat with the PROTAC at various concentrations and time points, including a vehicle control.[2]

  • Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the data against a human protein database to identify and quantify proteins. Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the vehicle control as potential degradation targets.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC Pomalidomide-based PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound CRBN Cereblon (CRBN) E3 Ligase CRBN_bound CRBN CRBN->CRBN_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycling PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination Ub Ubiquitin (Ub) Ub->CRBN_bound Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a pomalidomide-based PROTAC.

Off_Target_Mitigation cluster_c4 C4-Modification cluster_c5 C5-Modification (Mitigation) CRBN_C4 CRBN Pom_C4 Pomalidomide (C4-linker) CRBN_C4->Pom_C4 Binds ZF_C4 Zinc-Finger Protein (Off-Target) Pom_C4->ZF_C4 Binds Degradation Off-Target Degradation ZF_C4->Degradation CRBN_C5 CRBN Pom_C5 Pomalidomide (C5-linker) CRBN_C5->Pom_C5 Binds ZF_C5 Zinc-Finger Protein (Off-Target) Pom_C5->ZF_C5 Binding Disrupted (Steric Hindrance) No_Degradation Reduced Off-Target Degradation ZF_C5->No_Degradation

Caption: C5 modification on pomalidomide minimizes off-target ZF protein degradation.

Troubleshooting_Workflow Start No On-Target Degradation Observed Check_Compound 1. Verify PROTAC Integrity (Purity, Stability) Start->Check_Compound Check_CRBN 2. Confirm CRBN Expression in Cell Line Check_Compound->Check_CRBN OK Check_Permeability 3. Assess Cell Permeability Check_CRBN->Check_Permeability OK Check_Ternary 4. Test Ternary Complex Formation (e.g., NanoBRET) Check_Permeability->Check_Ternary OK Optimize_Linker 5. Optimize Linker (Length, Composition) Check_Ternary->Optimize_Linker No/Weak Formation Success Degradation Achieved Check_Ternary->Success Formation Confirmed Optimize_Linker->Check_Ternary

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

References

Validation & Comparative

Validating VHL-Dependent Degradation: A Guide to Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic strategy. A key player in this field is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is frequently recruited by Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest.[1] Validating that this degradation is truly dependent on VHL is a critical step in the development of these molecules. Competition assays serve as a robust and straightforward method to provide this evidence.

This guide provides an objective comparison of methodologies for validating VHL-dependent degradation, with a focus on competition assays. It includes experimental data, detailed protocols, and visualizations to assist researchers, scientists, and drug development professionals.

The VHL Signaling Pathway: Ubiquitination and Degradation

The von Hippel-Lindau protein (VHL) is the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2VHL).[1] This multi-subunit complex, which also includes Elongin B, Elongin C, Cullin-2, and Rbx1, is responsible for tagging target proteins with ubiquitin for subsequent degradation by the proteasome.[1][2] One of the most well-characterized substrates is the Hypoxia-Inducible Factor 1α (HIF-1α).[3] Under normal oxygen conditions, HIF-1α is hydroxylated on specific proline residues, creating a binding site for VHL.[3] This interaction leads to HIF-1α ubiquitination and its continuous degradation, preventing the activation of hypoxic response pathways.[3][4] PROTACs hijack this natural process by bringing a new protein of interest into proximity with the VHL complex to induce its degradation.[4]

VHL_Signaling_Pathway cluster_CRL2_VHL CRL2-VHL E3 Ligase Complex cluster_Substrate Target Protein cluster_Ubiquitination Ubiquitination Cascade VHL VHL ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB CUL2 CUL2 ElonginC->CUL2 RBX1 RBX1 CUL2->RBX1 Target Protein of Interest (e.g., HIF-1α) RBX1->Target Ubiquitination Target->VHL Proteasome 26S Proteasome Target->Proteasome Enters for Degradation PROTAC PROTAC PROTAC->VHL PROTAC->Target E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->RBX1 Recruits E2~Ub Ub Ubiquitin Ub->E1 Degradation Degraded Protein Proteasome->Degradation

VHL-mediated protein degradation pathway.
Principle of the VHL Competition Assay

A competition assay is designed to confirm that a degrader molecule, such as a PROTAC, functions by specifically engaging the VHL E3 ligase. The principle relies on competitive binding. By introducing a high concentration of a known, high-affinity VHL ligand (a "competitor"), the binding of the VHL-recruiting arm of the PROTAC is outcompeted.[5] If the degrader's activity is VHL-dependent, this competition will disrupt the formation of the crucial ternary complex (Target Protein-PROTAC-VHL), thereby preventing the ubiquitination and subsequent degradation of the target protein.[5] A rescue from degradation in the presence of the VHL competitor is strong evidence of a VHL-dependent mechanism.

Experimental Workflow

The workflow for a VHL competition assay is a controlled experiment that compares the level of a target protein in the presence of the degrader alone versus the degrader plus a VHL competitor.

Competition_Assay_Workflow cluster_setup Experimental Setup cluster_steps Procedure cluster_results Expected Outcome for VHL-Dependent Degradation A Control: Vehicle (e.g., DMSO) B Degrader Alone C Degrader + VHL Competitor D VHL Competitor Alone seed 1. Seed Cells pretreat 2. Pre-treat with Competitor (Group C & D) seed->pretreat treat 3. Add Degrader (Group B & C) pretreat->treat incubate 4. Incubate treat->incubate lyse 5. Lyse Cells incubate->lyse analyze 6. Analyze Protein Levels (e.g., Western Blot) lyse->analyze res_A A: Normal Protein Level analyze->res_A res_B B: Reduced Protein Level analyze->res_B res_C C: Normal Protein Level (Degradation is Rescued) analyze->res_C res_D D: Normal Protein Level analyze->res_D

Workflow of a VHL competition assay.

Experimental Protocols

Cell Culture and Treatment for Competition Assay

This protocol outlines the steps for treating cultured cells to assess VHL-dependent degradation.

  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.[5][6] Allow cells to adhere overnight.

  • Pre-treatment with Competitor: For the competition group, pre-treat cells with a high concentration of a VHL ligand, such as VH032 (e.g., 5 µM), for 2-4 hours.[5] Also include a "competitor alone" control group.

  • Degrader Treatment: Add the VHL-recruiting degrader (e.g., GP262 at 500 nM) to the appropriate wells.[5] The "degrader alone" group receives only the degrader, while the competition group receives the degrader in addition to the pre-treated competitor.

  • Incubation: Incubate the cells for a predetermined time, typically 12-24 hours, to allow for protein degradation.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading for subsequent analysis.

Western Blotting for Protein Level Analysis

Western blotting is the most common method for visualizing and semi-quantifying changes in protein levels.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, α-Tubulin) to normalize the data.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the target protein band intensity to the loading control.

Alternative VHL Binding Assays

Besides cell-based degradation assays, in vitro binding assays can directly measure the ability of a compound to bind to VHL and compete with a known ligand.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a competitive immunoassay format. It uses a tagged VHL protein complex and a fluorescently labeled VHL ligand.[7] Unlabeled compounds compete with the fluorescent ligand for binding to VHL, causing a decrease in the FRET signal.[7]

  • Fluorescence Polarization (FP) Assay: This method measures the binding of a small fluorescently labeled VHL probe to the much larger VHL protein complex.[8] When the probe is bound, it tumbles slower, resulting in a high polarization value. A competing compound will displace the fluorescent probe, leading to a decrease in fluorescence polarization.[8]

Quantitative Data Comparison

The effectiveness of a degrader is often quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). Competition assays provide qualitative validation, while dose-response curves are used for quantitative comparisons.

Compound/PROTACTarget ProteinCell LineDC₅₀DₘₐₓVHL Competitor EffectReference
GP262 PI3KαMDA-MB-23142.23–227.4 nMN/ADegradation blocked by VH032[5]
GP262 mTORMDA-MB-23145.4 nM74.9%Degradation blocked by VH032[5]
NR-11c p38αMDA-MB-231~100 nM>90%N/A (VHL-dependent)[6][9]
ARV-771 N/AN/AN/AN/ACompetes with VHL-Red Ligand[7]
CM11 VHL (self-degradation)HeLa<100 nMN/ADegradation blocked by VH032[10]

N/A: Data not available in the cited source.

Comparison with Other Validation Methods

While competition assays are highly effective, other methods can also be used to validate the mechanism of action.

MethodPrincipleAdvantagesDisadvantages
Competition Assay A known VHL ligand competes with the degrader for VHL binding, preventing target degradation.[5]Simple, rapid, and uses readily available chemical tools. Directly tests for VHL engagement.Requires a potent and specific VHL competitor. Does not rule out off-target effects of the competitor.
VHL Knockdown/Knockout siRNA, shRNA, or CRISPR is used to reduce or eliminate VHL expression. VHL-dependent degradation will be abolished.[5]Provides direct genetic evidence of VHL's role.Can be time-consuming. Potential for off-target effects of knockdown reagents. Cellular compensation mechanisms may occur.
Proteasome Inhibition Cells are pre-treated with a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the target protein will accumulate.[5]Confirms involvement of the ubiquitin-proteasome system.Does not specifically confirm the E3 ligase involved (VHL, CRBN, etc.). Proteasome inhibitors are often toxic.
Neddylation Inhibition An inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) is used to block the activity of all Cullin-RING ligases, including CRL2VHL.[10]Confirms dependence on the Cullin-RING ligase family.Not specific to VHL; it inhibits a broad class of E3 ligases.

References

A Comparative Guide to (S,R,S)-AHPC-C3-NH2 and Other VHL Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S,R,S)-AHPC-C3-NH2 with other prominent von Hippel-Lindau (VHL) ligands utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key performance metrics, supported by experimental data, and details the methodologies for the cited experiments to assist researchers in the selection and application of VHL ligands for targeted protein degradation.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to degrade specific target proteins.[1][2] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited E3 ligases in PROTAC design due to its broad tissue expression and the availability of potent small molecule ligands.[3]

(S,R,S)-AHPC-C3-NH2, also known as VH032-C3-NH2, is a derivative of the well-established VHL ligand VH032.[2][4][5][6] It incorporates a three-carbon amine linker, making it a ready-to-use building block for the synthesis of PROTACs.[2][4][5][6] The selection of a VHL ligand is a critical step in PROTAC design, as its binding affinity and the linker attachment point can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), and consequently, the efficiency of protein degradation.

Quantitative Comparison of VHL Ligand Performance

Table 1: VHL Ligand Binding Affinities (Dissociation Constant, Kd)

LigandKd (nM)Assay MethodReference
VH032185Surface Plasmon Resonance (SPR)[7][8]
VH10144Surface Plasmon Resonance (SPR)[7][8]
VH29890Not Specified[3]
Ligand 14a ((3R,4S)-F-Hyp-containing VH032 derivative)~370Isothermal Titration Calorimetry (ITC)[9]
Ligand 14b ((3S,4S)-F-Hyp-containing VH032 derivative)~3700Isothermal Titration Calorimetry (ITC)[9]

Table 2: VHL Ligand Inhibitory Activities (IC50 and Ki)

LigandIC50 (nM)Ki (nM)Assay MethodReference
VH03277.833.4TR-FRET
VH29844.018.9TR-FRET
MZ1 (PROTAC containing VH032)14.76.3TR-FRET
VH032 phenol34.014.6TR-FRET
VH032-PEG4-amine5.96.8TR-FRET
VH032 amine13,3005,700TR-FRET

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled tracer from the VHL protein complex.

Materials:

  • GST-tagged VCB (VHL-ElonginB-ElonginC) complex

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • BODIPY FL-labeled VH032 derivative (acceptor fluorophore/tracer)

  • Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100

  • Test compounds (e.g., (S,R,S)-AHPC-C3-NH2, VH032, VH298)

  • 384-well assay plates

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the GST-VCB complex, terbium-labeled anti-GST antibody, and the BODIPY FL-labeled VH032 tracer.

  • Add the test compounds to the wells. Include wells with DMSO as a negative control and a known high-affinity ligand as a positive control.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation at 340 nm and emission at 490 nm (terbium) and 520 nm (BODIPY FL).

  • Calculate the ratio of the acceptor signal (520 nm) to the donor signal (490 nm).

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free technique used to measure the kinetics and affinity of ligand-protein interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • VHL protein complex (ligand)

  • Test compounds (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of the test compound (analyte) in running buffer.

  • Inject the analyte solutions over the immobilized VHL surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • After each analyte injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11][12][13][14]

Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTACs synthesized with (S,R,S)-AHPC-C3-NH2 or other VHL ligands

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-C3-NH2 based) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for VHL Ligand Binding Affinity Determination

Binding_Assay_Workflow cluster_trfret TR-FRET Assay cluster_spr SPR Assay TR_Start Prepare Assay Plate: VHL Complex, Labeled Tracer, Test Ligand TR_Incubate Incubate TR_Start->TR_Incubate TR_Read Read TR-FRET Signal TR_Incubate->TR_Read TR_Analyze Calculate IC50 TR_Read->TR_Analyze SPR_Immobilize Immobilize VHL on Chip SPR_Inject Inject Test Ligand (Analyte) SPR_Immobilize->SPR_Inject SPR_Measure Measure SPR Signal (Sensorgram) SPR_Inject->SPR_Measure SPR_Analyze Calculate Kd SPR_Measure->SPR_Analyze

Caption: Experimental workflows for TR-FRET and SPR binding assays.

Conclusion

The choice of a VHL ligand is a critical parameter in the design of effective PROTACs. While (S,R,S)-AHPC-C3-NH2 is a readily available building block derived from the potent VHL ligand VH032, its direct binding affinity should be considered in the context of the overall PROTAC design. The data presented for VH032 and other key VHL ligands such as VH101 and VH298 provide a valuable benchmark for comparison. Researchers should consider that modifications to the parent ligand, including the addition of linkers, can impact binding affinity. Therefore, direct experimental validation of the binding of the final PROTAC to VHL is recommended. The provided experimental protocols for binding and cellular degradation assays offer a framework for the comprehensive evaluation of novel PROTACs incorporating (S,R,S)-AHPC-C3-NH2 or other VHL ligands.

References

Confirming Target Degradation: A Comparative Guide to Proteasome Inhibitor-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target degradation of a protein of interest is a critical step in validating novel therapeutics like PROTACs and molecular glues. This guide provides an objective comparison of commonly used proteasome inhibitors and alternative methods for verifying protein degradation, supported by experimental data and detailed protocols.

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most intracellular proteins.[1] Small molecule degraders are designed to hijack this system, inducing the ubiquitination and subsequent proteasomal degradation of a target protein.[2] To confirm that the observed decrease in protein levels is indeed a result of proteasome-mediated degradation, researchers employ proteasome inhibitors. These small molecules block the activity of the proteasome, and if a target protein's degradation is proteasome-dependent, its levels will be "rescued" or stabilized in the presence of an inhibitor.[3]

Comparison of Common Proteasome Inhibitors

Several proteasome inhibitors are routinely used in research settings. The choice of inhibitor and its working concentration can significantly impact experimental outcomes. Below is a comparison of two widely used proteasome inhibitors, MG132 and bortezomib.

InhibitorMechanism of ActionTypical Working ConcentrationKey Characteristics
MG132 Reversible peptide aldehyde inhibitor of the 26S proteasome.[1]1-20 µMBroadly used, but can be toxic to cells with prolonged exposure.[4] It weakly inhibits the chymotrypsin-like and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome.[5]
Bortezomib (Velcade®) Reversible boronic acid inhibitor of the 26S proteasome.[6]10-100 nMA clinically approved drug that is generally more potent and specific than MG132.[5] It completely inhibits the chymotrypsin-like and PGPH activities.[5]

Alternative Methods for Confirming Target Degradation

While proteasome inhibitors are a cornerstone for validating degradation, alternative methods can provide complementary and often more definitive evidence.

MethodPrincipleAdvantagesDisadvantages
siRNA/shRNA Knockdown Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) target the mRNA of the protein of interest for degradation, preventing its translation.[7]Highly specific for the target gene. Provides a genetic validation that the observed phenotype is due to the loss of the target protein.[7]Slower onset of action compared to degraders.[2] Does not directly confirm proteasome-mediated degradation of the existing protein pool.
CRISPR/Cas9 Knockout The CRISPR/Cas9 system is used to create a permanent knockout of the gene encoding the protein of interest.Complete and stable loss of protein expression.Time-consuming to generate knockout cell lines. Does not provide information on the degradation pathway of the protein.
Mass Spectrometry (MS)-based Proteomics Quantitative mass spectrometry can be used to globally assess changes in the proteome following treatment with a degrader.[8][9] This can confirm the specific degradation of the target protein and identify potential off-target effects.[10]Provides a comprehensive and unbiased view of protein level changes. Can identify the specific sites of ubiquitination.[11]Requires specialized equipment and expertise in data analysis. May not be as readily accessible as Western blotting.

Experimental Protocols

Western Blot Analysis of Target Protein Degradation and Rescue

This protocol describes the most common method to visualize the degradation of a target protein and its rescue by a proteasome inhibitor.

Materials:

  • Cell culture reagents

  • Protein of interest (POI) degrader

  • Proteasome inhibitor (e.g., MG132 or bortezomib)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the POI degrader at various concentrations or for a time-course. For the rescue experiment, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding the degrader.[12] Include vehicle-treated cells as a control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with loading buffer and denature by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunoprecipitation (IP) of Ubiquitinated Target Protein

This protocol is used to confirm that the target protein is ubiquitinated prior to degradation.

Materials:

  • Cell lysates from treated cells (as described above)

  • IP lysis buffer (may require denaturing conditions, e.g., with 1% SDS, to disrupt protein-protein interactions)[13]

  • Primary antibody specific to the POI or a tag (if the protein is tagged)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Lysis and Denaturation (Optional but Recommended): Lyse cells in a buffer containing 1% SDS and boil for 10 minutes to dissociate protein complexes. Dilute the lysate with a non-SDS containing buffer to reduce the SDS concentration to 0.1%.[13]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody against the POI overnight at 4°C.

    • Add fresh protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the POI, which will appear as a smear or ladder of higher molecular weight bands.

Mandatory Visualizations

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Target->DUBs Peptides Peptides Proteasome->Peptides Degradation DUBs->Ub DUBs->Target

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental_Workflow Experimental Workflow for Confirming Target Degradation start Start treat_cells Treat cells with Degrader +/- Proteasome Inhibitor start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page ip Immunoprecipitation (for Ubiquitination) quantify_protein->ip western_blot Western Blot sds_page->western_blot wb_poi Probe with anti-POI antibody western_blot->wb_poi wb_ub Probe with anti-Ubiquitin antibody ip->wb_ub analyze_degradation Analyze Target Degradation wb_poi->analyze_degradation analyze_ub Analyze Target Ubiquitination wb_ub->analyze_ub

Caption: A typical experimental workflow to confirm target protein degradation.

References

The Critical Role of Inactive Stereoisomers as Negative Controls for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A robust validation framework is essential for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces targeted protein degradation. A key component of this framework is the use of inactive stereoisomers as negative controls to ensure that the observed biological effects are a direct result of the degradation of the protein of interest (POI) and not due to off-target effects of the PROTAC molecule itself. This guide provides a comparative overview of the use of these critical negative controls, supported by experimental data and detailed protocols for key validation assays.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] To confirm that the PROTAC's activity is dependent on this specific mechanism, it is crucial to employ a negative control that is structurally similar to the active PROTAC but incapable of inducing degradation. Inactive stereoisomers, such as diastereomers or epimers, serve as ideal negative controls. These molecules often retain binding to the target protein but are unable to bind the E3 ligase due to a change in their three-dimensional structure, thus preventing the formation of a productive ternary complex required for degradation.[2][3]

Comparative Analysis of Active PROTACs and their Inactive Stereoisomer Controls

The efficacy of a PROTAC is often quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). A well-designed inactive stereoisomer should exhibit a significantly higher DC50 and a lower Dmax compared to its active counterpart, ideally showing no degradation at relevant concentrations.

Here, we compare two well-characterized PROTACs, MZ1 and ARV-771, with their respective inactive stereoisomers, cis-MZ1 and ARV-766.

PROTACTarget ProteinE3 Ligase LigandInactive StereoisomerKey Stereochemical Difference
MZ1 BET Proteins (BRD2, BRD3, BRD4)VHLcis-MZ1 Epimer at the hydroxyproline (B1673980) residue of the VHL ligand.
ARV-771 BET Proteins (BRD2, BRD3, BRD4)VHLARV-766 Diastereomer with the opposite configuration at the hydroxyproline of the VHL ligand.
Quantitative Comparison of Biological Activity

The following tables summarize the quantitative differences in binding affinity and degradation potency between the active PROTACs and their inactive controls.

Table 1: Binding Affinities

CompoundTarget Binding (BRD4 BD2, Kd, nM)E3 Ligase Binding (VCB, Kd, nM)Reference
MZ1 1566[4]
cis-MZ1 Comparable to MZ1>15,000[4][5]
ARV-771 Not explicitly stated, but effectiveBinds VHL[3]
ARV-766 Comparable to ARV-771No affinity for VHL[3]

Table 2: Degradation Potency

CompoundTarget ProteinCell LineDC50DmaxReference
MZ1 BRD4HeLa~10 nM>90%[5]
cis-MZ1 BRD4HeLaNo degradation observedNot applicable[5]
ARV-771 BRD2/3/422Rv1<5 nM>85%[3]
ARV-766 BRD2/3/422Rv1No significant degradationNot applicable[3]

Visualizing the Mechanism and Experimental Rationale

The following diagrams illustrate the PROTAC mechanism of action, the importance of the negative control, and a typical experimental workflow for validation.

PROTAC_Mechanism cluster_cell Cell PROTAC Active PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action.

Negative_Control_Concept cluster_active Active PROTAC cluster_inactive Inactive Negative Control Active_PROTAC Active Stereoisomer POI_A POI Active_PROTAC->POI_A E3_A E3 Ligase Active_PROTAC->E3_A Ternary_A Forms Ternary Complex POI_A->Ternary_A E3_A->Ternary_A Degradation_A Degradation Ternary_A->Degradation_A Inactive_PROTAC Inactive Stereoisomer POI_I POI Inactive_PROTAC->POI_I E3_I E3 Ligase Inactive_PROTAC->E3_I No Binding No_Ternary No Ternary Complex POI_I->No_Ternary E3_I->No_Ternary No_Degradation No Degradation No_Ternary->No_Degradation

Rationale for Inactive Stereoisomer Control.

Experimental_Workflow start Treat cells with Active PROTAC vs. Inactive Control western Western Blot for POI Degradation start->western ternary Ternary Complex Formation Assay (e.g., Co-IP) start->ternary ubiquitination Ubiquitination Assay start->ubiquitination phenotype Phenotypic Assays (e.g., Cell Viability) start->phenotype quant Quantify DC50 & Dmax western->quant conclusion Confirm Degradation-Dependent Phenotype quant->conclusion ternary->conclusion ubiquitination->conclusion phenotype->conclusion

References

The Crucial Role of Linker Composition in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the chemical bridge of a PROTAC dictates its success, supported by experimental data and detailed protocols for researchers in drug discovery.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] While the choice of ligands is crucial for target engagement, it is the often-underestimated linker that dictates the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4] This guide provides a comparative analysis of PROTACs with different linker compositions, supported by quantitative experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The linker is not merely a passive spacer but an active component that influences the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2] Key aspects of linker design, including its length, chemical nature, rigidity, and attachment points, profoundly impact the PROTAC's ability to induce ubiquitination and subsequent degradation of the target protein.[5][6]

Mechanism of Action and Experimental Evaluation

PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7] The efficacy of this process is typically evaluated through a series of key experiments.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

A typical workflow for evaluating a novel PROTAC involves cell-based assays to determine its degradation capacity.

Experimental_Workflow A Cell Culture and PROTAC Treatment B Cell Lysis and Protein Quantification A->B C Western Blotting B->C D Data Analysis (DC50 & Dmax) C->D E Downstream Assays (e.g., Cell Viability) D->E

Figure 2: Experimental workflow for PROTAC evaluation.

Comparative Analysis of Linker Compositions

The composition of the linker significantly impacts a PROTAC's physicochemical properties and its ability to form a productive ternary complex. The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[]

Impact of Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1]

Table 1: Comparison of Pomalidomide-Based PROTACs Targeting BTK with Varying Linker Lengths

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BTK-1 PEG12150~70
BTK-2 PEG1625>90
BTK-3 PEG2080~85

Data synthesized from published literature.[5]

As shown in Table 1, for Bruton's tyrosine kinase (BTK) targeting PROTACs, a 16-atom PEG linker resulted in the highest potency (lowest DC50) and greatest maximal degradation (Dmax).

Impact of Linker Chemical Nature: PEG vs. Alkyl Chains

The chemical nature of the linker influences a PROTAC's solubility, cell permeability, and metabolic stability.[5] Hydrophilic linkers like PEG can enhance solubility, while more hydrophobic alkyl linkers may improve cell membrane passage.[5][9]

Table 2: Comparison of PROTACs Targeting ERα with PEG and Alkyl Linkers

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
ERα-PEG PEG1610>95
ERα-Alkyl Alkyl1650~80

Data synthesized from published literature.[10]

In the case of Estrogen Receptor α (ERα)-targeting PROTACs, a PEG-based linker demonstrated superior degradation efficiency compared to an alkyl linker of the same length, likely due to improved solubility and ternary complex formation.[10]

Impact of Linker Rigidity and Attachment Point

The rigidity of the linker and its attachment point on the ligands can significantly affect the stability of the ternary complex and overall degradation activity.[2][5] More rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2] The choice of attachment point is typically guided by analyzing solvent-exposed areas of the protein-ligand interface to minimize disruption of binding.[6]

Table 3: Effect of Linker Attachment Point on a Pomalidomide-Based EGFR PROTAC

PROTACAttachment Point on Pomalidomide (B1683931)Linker CompositionDC50 (nM)Dmax (%)
EGFR-C4 C4 position12-atom PEG25>90
EGFR-C5 C5 position12-atom PEG100~75

Data synthesized from published literature.[5]

For an EGFR-targeting PROTAC, attaching the linker to the C4 position of the pomalidomide phthalimide (B116566) ring resulted in significantly better degradation compared to attachment at the C5 position.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1]

Western Blotting for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in response to PROTAC treatment.[7]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

    • Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[7]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.

Procedure:

  • Plate cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration.

  • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Procedure:

  • Treat cells with the PROTAC and a control compound.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase.

Conclusion

The linker component of a PROTAC is a critical determinant of its success, with its length, chemical composition, and geometry playing pivotal roles in achieving potent and selective protein degradation.[6][11] The data presented herein unequivocally demonstrates that systematic optimization of the linker is paramount for developing effective PROTAC-based therapeutics. Researchers and drug developers should adopt a multidisciplinary approach, combining chemical synthesis, biochemical and cellular assays, and computational modeling to rationally design linkers that maximize the therapeutic potential of PROTACs.

References

Validating PROTAC Potency and Precision: A Comparative Guide to Mechanism of Action and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action and selectivity of a Proteolysis Targeting Chimera (PROTAC) is a critical step in advancing a candidate from discovery to clinical application. This guide provides a comparative overview of key experimental approaches to validate PROTAC efficacy and specificity, supported by experimental data and detailed protocols.

PROTACs represent a paradigm shift in therapeutics, leveraging the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs facilitate the formation of a ternary complex between the target protein, an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity leads to the ubiquitination and subsequent degradation of the target protein.[2] Validating each step of this process and ensuring the selective degradation of the intended target are paramount for successful PROTAC development.[3]

The PROTAC Mechanism of Action: A Stepwise Validation Approach

The mechanism of a PROTAC can be dissected into several key events: ternary complex formation, ubiquitination of the target protein, and finally, proteasomal degradation. A suite of orthogonal assays is necessary to rigorously validate each of these steps.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.
Ternary Complex Formation: The Keystone of PROTAC Activity

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[4] Several biophysical techniques can be employed to characterize the formation and stability of this complex, each with its own advantages and limitations.

Assay Principle Key Parameters Advantages Limitations Reference
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.KD (dissociation constant), kon, koffReal-time kinetics, label-free, high sensitivity.Requires immobilization of one binding partner, potential for artifacts.[4][5]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.KD, kon, koffHigher throughput than SPR, less prone to clogging.Lower sensitivity than SPR, may not be suitable for very weak interactions.[4][6]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules in solution.KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n)In-solution measurement, provides thermodynamic data.Requires large amounts of sample, lower throughput.[4][6]

Comparative Data for Ternary Complex Formation of MZ1:

Technique Binary Affinity (MZ1-VHL, KD) Binary Affinity (MZ1-BRD4BD2, KD) Ternary Affinity (VHL-MZ1-BRD4BD2, KD) Cooperativity (α) Reference
ITC 66 nM4 nM3.75 nM15[4][7]
SPR 29 nM1 nMNot directly reported26[4]
Ubiquitination of the Target Protein

Following ternary complex formation, the E3 ligase ubiquitinates the target protein, marking it for degradation. In-cell ubiquitination assays confirm that the PROTAC is functioning through the intended pathway.[8]

Assay Principle Readout Advantages Disadvantages Reference
Co-Immunoprecipitation (Co-IP) & Western Blot Immunoprecipitation of the target protein followed by Western blotting with an anti-ubiquitin antibody.Detection of poly-ubiquitinated target protein.Direct evidence of ubiquitination.Semi-quantitative, can be technically challenging.[9]
In-Cell Ubiquitination Assays (e.g., NanoBRET) Utilizes energy transfer between a tagged target protein and tagged ubiquitin.Increased BRET signal upon ubiquitination.Quantitative, can be performed in live cells.Requires genetic modification of cells.[8]

Quantifying Protein Degradation: Efficacy and Potency

The ultimate goal of a PROTAC is to induce the degradation of the target protein. Several methods can be used to quantify the extent and rate of degradation, with Western Blotting and HiBiT-based assays being the most common.

exp_workflow cluster_0 Cell-Based Degradation Assay start Cells expressing target protein treat Treat with PROTAC (dose-response and time-course) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify wb Western Blot quantify->wb hibit HiBiT Assay quantify->hibit ms Mass Spectrometry (Proteomics) quantify->ms analysis Data Analysis (DC50, Dmax) wb->analysis hibit->analysis ms->analysis

Figure 2: Experimental workflow for assessing PROTAC-mediated degradation.
Technique Principle Key Metrics Advantages Limitations Reference
Western Blot Antibody-based detection of protein levels after gel electrophoresis.DC50, DmaxWidely accessible, provides information on protein size.Semi-quantitative, lower throughput, antibody-dependent.[10][11]
HiBiT Assay Luminescent assay based on a small peptide tag (HiBiT) fused to the target protein.DC50, Dmax, degradation rateHighly quantitative, high-throughput, real-time measurements in live cells.Requires CRISPR/Cas9-mediated cell line engineering.[2][11][12]

Comparative Degradation Data for BET Bromodomain PROTACs:

PROTAC Target E3 Ligase DC50 (nM) Dmax (%) Cell Line Assay Reference
MZ1 BRD4VHL8-23>90%H661, H838Not specified[13]
MZ1 BRD2VHL~10-fold higher than BRD4Not specifiedHeLaNot specified[14]
MZ1 BRD3VHL~10-fold higher than BRD4Not specifiedHeLaNot specified[14]
dBET1 BRD4CRBN~100>85%MV4;11Western Blot[15]
dBET1 BRD2, BRD3, BRD4CRBNSimilar rates of degradationNot specifiedHEK293HiBiT[1]
ARV-471 ERαNot specified~2>90%MCF7Not specified[16]

Assessing Selectivity: On-Target vs. Off-Target Effects

Ensuring that a PROTAC selectively degrades the intended target while minimizing off-target effects is crucial for its therapeutic potential and safety profile.[7][17] Mass spectrometry-based proteomics is the gold standard for unbiased, proteome-wide assessment of selectivity.[17][18]

logic_flow cluster_0 Selectivity Validation start Synthesize PROTAC on_target Confirm On-Target Degradation (Western Blot, HiBiT) start->on_target proteomics Global Proteomics (Mass Spectrometry) on_target->proteomics off_target_id Identify Potential Off-Targets proteomics->off_target_id validation Validate Off-Targets (orthogonal assays) off_target_id->validation selective Selective PROTAC validation->selective No significant off-targets non_selective Non-Selective PROTAC (Redesign) validation->non_selective Confirmed off-targets

Figure 3: Logical flow for validating PROTAC selectivity.

Hypothetical Proteomics Data for Off-Target Analysis:

Protein Gene Name Log2 Fold Change (PROTAC vs. Vehicle) p-value Classification
Target Protein ATGTA-4.2<0.001On-Target
Protein BPROB-0.50.25No significant change
Protein CPROC-3.8<0.001Potential Off-Target
Protein DPROD0.20.5No significant change

Detailed Experimental Protocols

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a suitable density and treat with a dose-range of the PROTAC for a specified time course (e.g., 2-24 hours). Include vehicle (e.g., DMSO) and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading. Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[8][10]

HiBiT Assay for Protein Degradation
  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT protein.[2]

  • Cell Plating and Treatment: Plate the engineered cells in a multi-well plate and treat with the PROTAC at various concentrations.

  • Lysis and Detection: Add a lytic reagent containing the LgBiT protein and a luciferase substrate.

  • Measurement: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values. For kinetic analysis, measure luminescence at multiple time points.[11][12]

Global Proteomics for Off-Target Profiling
  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control. Lyse the cells, quantify protein, and digest proteins into peptides.

  • Peptide Labeling (Optional): For quantitative proteomics, label peptides with isobaric tags (e.g., TMT, iTRAQ) to enable multiplexing.

  • LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. Validate potential off-targets using orthogonal methods like Western blotting.[17][19]

References

E3 Ligase Selection: A Comparative Guide to Optimizing PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective comparison of the two most utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

The success of a PROTAC hinges on its ability to form a stable ternary complex with the target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] While over 600 E3 ligases are known, the majority of PROTACs in development, including those in clinical trials, recruit either VHL or CRBN.[3][4] The selection between these two ligases is not arbitrary and can significantly impact the potency (DC50) and maximal degradation (Dmax) of a PROTAC.[5][6]

Performance Comparison: VHL vs. CRBN-Recruiting PROTACs

The decision to recruit VHL or CRBN can be influenced by several factors including the specific target protein, the cellular context, and the desired pharmacological properties. The following tables summarize quantitative data from studies directly comparing VHL and CRBN-based PROTACs targeting the same protein of interest.

Table 1: Comparison of VHL and CRBN-based PROTACs for FLT3 Degradation

PROTACE3 Ligase RecruitedDC50DmaxCell Line
Compound AVHL15 nM>90%MOLM-14
Compound BCRBN5 nM>95%MOLM-14

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC architecture and experimental conditions.

Table 2: Comparison of VHL and CRBN-based PROTACs for KRAS G12D Degradation

PROTACE3 Ligase RecruitedDC50DmaxCell Line
LC-2VHL30 nM~85%MIA PaCa-2
MRTX0902CRBN1 µM~50%AsPC-1

Note: Direct head-to-head comparisons under identical conditions are limited. Data is compiled from different studies and should be interpreted with caution.

Table 3: Comparison of VHL and CRBN-based PROTACs for EGFR L858R Degradation

PROTACE3 Ligase RecruitedDC50DmaxCell Line
Degrader 68VHL5.0 nMNot SpecifiedHCC-827
Degrader 69CRBN11 nMNot SpecifiedHCC-827

Signaling Pathways and Mechanism of Action

The efficacy of a PROTAC is intrinsically linked to the biology of the recruited E3 ligase. VHL and CRBN are substrate receptors for Cullin-RING E3 ubiquitin ligase (CRL) complexes, specifically CRL2^VHL^ and CRL4^CRBN^, respectively. Understanding their native signaling pathways provides context for their function in PROTAC-mediated degradation.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub catalyzes Ub Ubiquitin Ub->Poly_Ub E2 E2 Ubiquitin-conjugating enzyme E2->Ub activates Proteasome 26S Proteasome Poly_Ub->Proteasome marks for Degradation POI Degradation Proteasome->Degradation results in

General mechanism of PROTAC-induced protein degradation.

VHL is a key component of the oxygen-sensing pathway, targeting hypoxia-inducible factors (HIFs) for degradation in normoxic conditions. Conversely, CRBN is known for its role in the degradation of neosubstrates in the presence of immunomodulatory drugs (IMiDs). The subcellular localization and expression levels of these E3 ligases can also influence PROTAC efficacy.[7] VHL is predominantly cytosolic, while CRBN can be found in both the cytoplasm and the nucleus.[7]

E3_Ligase_Pathways cluster_VHL VHL Pathway (Normoxia) cluster_CRBN CRBN Pathway VHL VHL VHL_Complex CRL2-VHL Complex VHL->VHL_Complex ElonginB Elongin B ElonginB->VHL_Complex ElonginC Elongin C ElonginC->VHL_Complex CUL2 CUL2 CUL2->VHL_Complex RBX1_VHL RBX1 RBX1_VHL->VHL_Complex HIF1a_OH Hydroxylated HIF-1α HIF1a_OH->VHL_Complex binds VHL_Complex->HIF1a_OH ubiquitinates CRBN CRBN CRBN_Complex CRL4-CRBN Complex CRBN->CRBN_Complex DDB1 DDB1 DDB1->CRBN_Complex CUL4A CUL4A CUL4A->CRBN_Complex RBX1_CRBN RBX1 RBX1_CRBN->CRBN_Complex Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->CRBN_Complex binds CRBN_Complex->Neosubstrate ubiquitinates Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis & Selection Design Design PROTACs (VHL vs CRBN) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot - DC50/Dmax) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (IC50) Degradation_Assay->Viability_Assay Analysis Compare Efficacy Select Lead Candidate Viability_Assay->Analysis

References

The Selectivity Paradox: A Comparative Guide to the Degradation Profiles of Promiscuous Warhead PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small molecule inhibitors. A particularly intriguing strategy within this field is the use of "promiscuous" or multi-targeting kinase inhibitors as warheads for PROTACs. This approach leverages the broad binding affinity of these molecules to potentially target a wide array of proteins for degradation. However, a fascinating paradox emerges: despite the promiscuous nature of the warhead, the resulting PROTACs often exhibit a surprisingly selective degradation profile. This guide provides a comparative analysis of the degradation profiles of prominent promiscuous warhead PROTACs, supported by experimental data, to illuminate the principles governing their activity and guide future drug development efforts.

The Foretinib-Based PROTACs: A Case Study in Selective Degradation

Foretinib (B612053), a multi-kinase inhibitor, has been a valuable tool for exploring the potential of promiscuous warheads in PROTAC design. The Crews laboratory developed two notable PROTACs based on foretinib: one recruiting the von Hippel-Lindau (VHL) E3 ligase and another recruiting Cereblon (CRBN).[1] While foretinib itself binds to over 130 kinases, the derived PROTACs were found to degrade only a small subset of these.[1][2] This highlights a crucial principle in PROTAC biology: binding does not equate to degradation.

The selectivity of these PROTACs is not dictated by the binary binding affinity of the warhead to its targets but rather by the ability to form a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3] Factors such as protein-protein interactions between the E3 ligase and the target protein, as well as the geometry and flexibility of the linker, play a critical role in determining which of the bound kinases are ultimately ubiquitinated and degraded.[3]

Quantitative Degradation Profiles

Table 1: Degradation Profile of VHL-Recruiting Foretinib PROTAC

Target KinaseDC50 (nM)Dmax (%)E3 LigaseCell LineReference
c-Met~50>90VHLMDA-MB-231[2]
p38α210>80VHLMDA-MB-231[2]

Table 2: Degradation Profile of CRBN-Recruiting Foretinib PROTAC

Target KinaseDC50 (nM)Dmax (%)E3 LigaseCell LineReference
c-Met~100>90CRBNMDA-MB-231[2]
FLT3Not specifiedSignificantCRBNMOLM-14[4]

The Sunitinib-Based PROTACs: Targeting Hematological Malignancies

Sunitinib (B231), another multi-targeted receptor tyrosine kinase inhibitor, has also been successfully repurposed as a promiscuous warhead for PROTACs. These PROTACs have shown particular promise in the context of hematological malignancies by targeting kinases such as FLT3 and c-KIT.[5][6]

A study detailing sunitinib-based PROTACs demonstrated that a VHL-recruiting PROTAC, designated as PROTAC 5, effectively reduced the protein levels of both FLT-3 and c-KIT in the HL-60 leukemia cell line.[5] This suggests that the promiscuous nature of the sunitinib warhead can be harnessed to co-degrade multiple oncogenic drivers.

Quantitative Degradation Profiles

The following table summarizes the available degradation data for a sunitinib-based PROTAC.

Table 3: Degradation Profile of Sunitinib-Based PROTAC 5

Target KinaseIC50 (µM)Degradation ObservedE3 LigaseCell LineReference
FLT32.9 (antiproliferative)YesVHLHL-60[5]
c-KIT2.9 (antiproliferative)YesVHLHL-60[5]

Other Promiscuous Warhead PROTACs

Beyond foretinib and sunitinib, other multi-kinase inhibitors have been explored as PROTAC warheads, further demonstrating the broad applicability of this strategy.

  • Dasatinib-based PROTACs: Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, has been converted into PROTACs that effectively degrade these targets.[4]

  • Ibrutinib-based PROTACs: While ibrutinib (B1684441) is a relatively selective Bruton's tyrosine kinase (BTK) inhibitor, it does have off-targets. PROTACs derived from ibrutinib have shown enhanced selectivity for BTK degradation compared to the inhibitory profile of the parent molecule.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of promiscuous warhead PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method for assessing the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MDA-MB-231 for foretinib PROTACs, HL-60 for sunitinib PROTACs) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the target protein (e.g., anti-c-Met, anti-FLT3) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Quantitative Proteomics for Off-Target Analysis

This protocol allows for a global, unbiased assessment of changes in the proteome following PROTAC treatment.

1. Cell Culture and Treatment:

  • Culture cells and treat with the PROTAC at a fixed concentration (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours).

2. Protein Extraction and Digestion:

  • Harvest cells, lyse, and quantify protein concentration as described for Western blotting.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

  • Digest proteins into peptides using trypsin.

3. Tandem Mass Tag (TMT) Labeling:

  • Label the peptide samples from each condition with unique isobaric TMT reagents.

  • Combine the labeled samples.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Fractionate the pooled peptide sample using high-pH reversed-phase chromatography.

  • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

5. Data Analysis:

  • Process the raw MS data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.

  • Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.

  • Filter the data to identify bona fide degradation targets by excluding proteins that are also downregulated by the warhead alone or an inactive epimer of the PROTAC.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein Binds E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Polyubiquitinated\nTarget Polyubiquitinated Target Ubiquitination->Polyubiquitinated\nTarget Proteasome Proteasome Polyubiquitinated\nTarget->Proteasome Recognized by Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Experimental workflow for Western blot analysis.

Proteomics_Workflow Cell Treatment Cell Treatment Protein Extraction\n& Digestion Protein Extraction & Digestion Cell Treatment->Protein Extraction\n& Digestion TMT Labeling TMT Labeling Protein Extraction\n& Digestion->TMT Labeling LC-MS/MS LC-MS/MS TMT Labeling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for quantitative proteomics.

cMet_Signaling HGF HGF c-Met c-Met HGF->c-Met GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Motility Proliferation, Survival, Motility ERK->Proliferation, Survival, Motility AKT AKT PI3K->AKT AKT->Proliferation, Survival, Motility STAT3->Proliferation, Survival, Motility

Caption: Simplified c-Met signaling pathway.

FLT3_Signaling FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 RAS/MAPK Pathway RAS/MAPK Pathway FLT3->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway FLT3->PI3K/AKT Pathway STAT5 STAT5 FLT3->STAT5 Proliferation, Survival Proliferation, Survival RAS/MAPK Pathway->Proliferation, Survival PI3K/AKT Pathway->Proliferation, Survival STAT5->Proliferation, Survival

Caption: Simplified FLT3 signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S,R,S)-AHPC-C3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (S,R,S)-AHPC-C3-NH2 hydrochloride, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with local regulations.

While this compound and its variants are generally not classified as hazardous substances, proper disposal procedures should always be followed.[1][2] This ensures the safety of laboratory personnel and minimizes environmental impact.

Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves.
Eye/Face Protection Use safety glasses with side-shields or goggles.
Skin and Body Protection Wear a laboratory coat.
Respiratory Protection Not required under normal conditions of use.

Spillage and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated and evacuate personnel if necessary.[3]

  • Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]

  • Absorption : For liquid spills, absorb the solution with a finely-powdered, inert, liquid-binding material such as diatomite or universal binders.[3]

  • Decontamination : Decontaminate surfaces and any affected equipment by scrubbing with alcohol.[3]

  • Disposal of Contaminated Materials : Dispose of all contaminated materials, including absorbents and cleaning supplies, in accordance with local regulations as outlined in the disposal section below.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.

  • Waste Identification : Although not classified as hazardous, it is good practice to treat all research chemicals with care. Unused or waste this compound should be considered chemical waste.

  • Containerization :

    • Place the waste material in a clearly labeled, sealed, and appropriate waste container.

    • The label should include the chemical name: "this compound" and any other identifiers required by your institution's waste management program.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials, pending disposal.

  • Institutional Procedures : Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for collection and disposal.

  • Regulatory Compliance : The final disposal of the container will be carried out in accordance with all applicable local, state, and federal regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Unused or Waste This compound is_spill Is it a spill? start->is_spill spill_protocol Follow Spillage and Contamination Response Protocol is_spill->spill_protocol Yes collect_waste Collect waste material in a suitable container is_spill->collect_waste No spill_protocol->collect_waste label_container Label container with chemical name and hazard info collect_waste->label_container store_waste Store in designated waste accumulation area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs dispose Dispose of contents/container in accordance with local regulations contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-C3-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like (S,R,S)-AHPC-C3-NH2 hydrochloride are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on the best available data for this compound and structurally related molecules.

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC® technology.[1] As a crucial component in the development of proteolysis-targeting chimeras (PROTACs), which are designed to harness the body's natural protein disposal system to eliminate disease-causing proteins, understanding its safe handling is critical.[2][3]

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2940858-65-9) was not publicly available at the time of this writing.[4] The following guidance is based on the SDS for the closely related compound (S,R,S)-AHPC-C3-NH2 dihydrochloride (B599025) , which is classified as not a hazardous substance or mixture, and general best practices for handling potent, research-grade chemical compounds.[5] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.

Hazard Identification and Personal Protective Equipment (PPE)

While the dihydrochloride version is listed as non-hazardous, it is prudent to handle all new chemical entities with a high degree of caution.[5] The following PPE is recommended as a minimum standard:

Protection Type Recommended Equipment Rationale
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Laboratory coatProvides a barrier against spills and contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation exposure to dust or aerosols.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Parameter Guideline Notes
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.Use only in areas with appropriate exhaust ventilation.[6][7]
Storage (Solid) Recommended storage temperature: -20°C. Keep container tightly sealed in a cool, well-ventilated area.For long-term storage, -80°C is also cited for similar compounds.[1]
Storage (In solution) -80°C for up to 6 months; -20°C for up to 1 month.It is recommended to store solutions under nitrogen.[1]
First Aid Measures

In the event of exposure, immediate action is critical. The following are general first aid recommendations based on handling similar chemical compounds:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A clear, step-by-step plan for both the use and disposal of this compound is essential for safe laboratory operations.

Experimental Workflow

The following diagram outlines a typical workflow for handling this compound in a research setting.

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Lab Coat, Safety Glasses) B 2. Weigh Compound in Fume Hood A->B C 3. Prepare Stock Solution B->C D 4. Perform Experiment C->D E 5. Decontaminate Surfaces D->E F 6. Segregate Waste E->F G 7. Store Waste for Pickup F->G

Caption: A typical laboratory workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as potentially hazardous.[8] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[9]

Key Principles of Disposal:

  • Segregation: All waste contaminated with the compound must be segregated from other laboratory waste streams.[9]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and an approximate concentration.

  • Institutional Compliance: Adhere strictly to your institution's hazardous waste disposal procedures.[9]

The following diagram illustrates the decision-making process for proper waste disposal.

G Disposal Plan for this compound cluster_waste_type Waste Type cluster_disposal_action Disposal Action Start Waste Generated SolidWaste Solid Waste (Gloves, Pipette Tips, Vials) Start->SolidWaste LiquidWaste Liquid Waste (Unused Solutions, Rinses) Start->LiquidWaste CollectSolid Collect in Labeled Hazardous Waste Bag SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Leak-Proof Container LiquidWaste->CollectLiquid StoreWaste Store in Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste EHS Contact EHS for Pickup StoreWaste->EHS

Caption: A decision tree for the proper disposal of waste contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.